1-Bromohexane-4,4,5,5,6,6,6-D7
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13Br |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2 |
InChI Key |
MNDIARAMWBIKFW-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Technical Deep Dive: Molecular Weight & Isotopic Utility of 1-Bromohexane vs. 1-Bromohexane-d7
The following technical guide provides an in-depth analysis of the molecular weight differences, isotopic physics, and application strategies for 1-Bromohexane and its deuterated analog, 1-Bromohexane-d7 .
Executive Summary
In drug development and metabolic profiling, the distinction between 1-bromohexane (
This guide dissects the exact mass physics, the Kinetic Isotope Effect (KIE), and the experimental workflows that leverage these two molecules.[1]
Molecular Identity and Mass Physics[1]
The "molecular weight" of a brominated compound is complex due to the almost 1:1 natural abundance of Bromine isotopes (
Structural Definitions
-
1-Bromohexane (Native): A linear 6-carbon alkyl halide.[1][2][4][5]
-
1-Bromohexane-d7 (Deuterated): A widely used analog where seven hydrogen atoms are replaced by deuterium.[1][2]
Exact Mass Calculation (Monoisotopic)
The following table contrasts the monoisotopic masses. Note that the mass difference is not exactly 7.0000 Da because the atomic mass difference between
| Property | 1-Bromohexane ( | 1-Bromohexane-d7 ( | |
| Monoisotopic Mass ( | 164.0201 Da | 171.0640 Da | +7.0439 Da |
| Isotope Peak ( | 166.0180 Da | 173.0620 Da | +7.0440 Da |
| Average Mol.[1][2] Weight | 165.07 g/mol | 172.11 g/mol | ~7.04 g/mol |
Critical Insight: In high-resolution mass spectrometry (HRMS), the mass shift of 7.0439 Da is distinct. Low-resolution instruments will see a nominal +7 shift.[1][2] The presence of Bromine creates a characteristic "Twin Peak" doublet (M and M+2) in both spectra.
The Deuterium Advantage: Mechanisms of Action[10]
The Kinetic Isotope Effect (KIE)
The primary utility of 1-bromohexane-d7 in drug discovery is to probe metabolic stability.[2] The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.[1][2]
-
Primary KIE: If a metabolic enzyme (like Cytochrome P450) attempts to break a C-H bond at the rate-determining step, substituting it with C-D can reduce the reaction rate by a factor of 6–10 (
).[1] -
Metabolic Shunting: By deuterating the terminal end (positions 4,5,6), researchers can block
-oxidation, forcing the metabolism to occur elsewhere or significantly extending the molecule's half-life ( ).[1]
Internal Standardization (IS)
In LC-MS/MS bioanalysis, 1-bromohexane-d7 serves as an ideal Internal Standard (IS) for quantifying the native compound.[1][2]
-
Co-Elution: It retains the same lipophilicity and elutes at virtually the same retention time as the native analyte.
-
Mass Separation: The +7 Da shift places the IS signal far beyond the natural isotopic envelope of the native compound (the M+2 peak of
), preventing "cross-talk" or spectral interference.
Experimental Workflows
Protocol: Mass Spectrometry Quantification
Objective: Quantify trace levels of 1-bromohexane in plasma using the d7 analog as an internal standard.
-
Stock Preparation:
-
Spiking (IS Addition):
-
Extraction:
-
LC-MS/MS Settings:
-
Calculation:
-
Plot the Area Ratio:
vs. Concentration.[2]
-
Protocol: Metabolic Stability Assay
Objective: Determine if terminal deuteration improves stability against CYP450 enzymes.[2]
-
Incubation System: Liver Microsomes (human or rat) + NADPH regenerating system.[2]
-
Reaction:
-
Time Points: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Quantify remaining parent compound.
-
Result Interpretation:
-
If
, the primary metabolic pathway involves oxidation of the deuterated positions (likely -oxidation).
-
Visualizations
Mass Spectrum Isotope Logic
The following diagram illustrates the distinct spectral signatures of the native vs. deuterated forms, highlighting the "Twin Peak" nature of Bromine and the +7 Da shift.
Figure 1: Mass Spectral Isotope Pattern. The presence of Bromine creates a 1:1 doublet.[2] Deuteration shifts the entire doublet by approximately 7 Daltons, allowing clear separation in analytical windows.[1]
Metabolic Blocking Mechanism (KIE)
This diagram details how the d7-analog resists enzymatic degradation.[2]
Figure 2: The Deuterium Switch.[2] The stronger C-D bond increases the activation energy required for CYP450-mediated oxidation, significantly reducing metabolic clearance.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 8101, 1-Bromohexane. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. (n.d.).[2] Hexane, 1-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][8] Retrieved from [Link][2]
-
Gant, T. G. (2014).[2] Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. (Contextual grounding on KIE applications).
Sources
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- 2. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CAS 111-25-1: 1-Bromohexane | CymitQuimica [cymitquimica.com]
- 5. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]
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- 7. Hexane, 1-bromo- [webbook.nist.gov]
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- 9. 1-Bromohexane | 111-25-1 [chemicalbook.com]
solubility of 1-bromohexane-d7 in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromohexane-d7 in Organic Solvents
Abstract
Introduction: The Significance of Deuterated Compounds in Drug Development
The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in drug design. The C-D bond is stronger than the C-H bond, which can lead to a significant decrease in the rate of metabolic reactions that involve C-H bond cleavage[1]. This "kinetic isotope effect" can improve a drug's pharmacokinetic profile, potentially leading to lower required doses, reduced toxicity, and more consistent therapeutic effects.
As a key intermediate, the solubility of 1-bromohexane-d7 dictates its handling, reaction conditions, and purification strategies. Inadequate solubility can lead to poor reaction kinetics, difficult product isolation, and challenges in formulation. Therefore, a predictive understanding and the ability to experimentally verify its solubility are paramount for scientists in process chemistry and drug development.
Physicochemical Profile: 1-Bromohexane as a Baseline
To understand the solubility of 1-bromohexane-d7, we first examine the well-characterized properties of its non-deuterated counterpart, 1-bromohexane. Deuteration does not alter the fundamental chemical properties but can introduce subtle changes to physical characteristics[2]. These properties, governed by intermolecular forces, are the primary determinants of solubility.
1-Bromohexane is a colorless liquid classified as a primary alkyl halide[3]. Its molecular structure consists of a six-carbon non-polar alkyl chain and a polar carbon-bromine bond. This duality gives it a relatively low overall polarity.
Table 1: Physicochemical Properties of 1-Bromohexane
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Br | [4][5] |
| Molar Mass | 165.07 g/mol | [4] |
| Boiling Point | 154-158 °C | [5] |
| Melting Point | -85 °C | [6] |
| Density (at 25°C) | 1.176 g/mL | [6] |
| Refractive Index (n20/D) | ~1.448 | [5][6] |
| Water Solubility | Insoluble / Very Low (<1 g/L) | [5][6][7][8] |
The Impact of Deuteration on Solubility
The substitution of seven hydrogen atoms with deuterium in 1-bromohexane-d7 is expected to have a minimal impact on its solubility in organic solvents. The primary intermolecular forces at play for a non-protic molecule like 1-bromohexane are London dispersion forces (arising from the alkyl chain) and dipole-dipole interactions (from the C-Br bond).
While D-bonds are generally considered stronger than H-bonds, this is most significant in systems with extensive hydrogen bonding[9]. For 1-bromohexane, which cannot act as a hydrogen bond donor, the solubility differences between the deuterated and non-deuterated forms will likely arise from minor variations in molecular polarizability and volume. It is generally safe to assume that the solubility behaviors will be very similar[10]. Therefore, the principle of "like dissolves like" remains the most effective predictive tool.
Predicted Solubility Profile of 1-Bromohexane-d7
Based on the low polarity of the parent compound, 1-bromohexane-d7 is predicted to be highly soluble or miscible in a wide range of non-polar and moderately polar organic solvents. Its solubility is expected to decrease in highly polar solvents, particularly those with strong hydrogen-bonding networks.
Table 2: Predicted Solubility of 1-Bromohexane-d7 in Common Organic Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Solubility | Rationale |
| n-Hexane | 1.9 | Non-Polar | Miscible | "Like dissolves like"; both are non-polar hydrocarbons. |
| Toluene | 2.4 | Non-Polar (Aromatic) | Miscible | Similar low polarity and dispersion forces. |
| Diethyl Ether | 4.3 | Weakly Polar Aprotic | Miscible | Low polarity allows for easy mixing.[5] |
| Chloroform (CHCl₃) | 4.8 | Polar Aprotic | Miscible | Effective at solvating alkyl halides.[11] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Miscible | A versatile solvent for a wide range of polarities. |
| Ethyl Acetate | 6.0 | Polar Aprotic | Soluble / Miscible | Good general-purpose solvent. |
| Acetone | 21 | Polar Aprotic | Soluble | Moderately high polarity may lead to slightly reduced affinity. |
| Ethanol | 24.3 | Polar Protic | Soluble | The alkyl portion of ethanol interacts well with the hexane chain.[7] |
| Methanol | 32.6 | Polar Protic | Moderately Soluble | Higher polarity and strong H-bonding may reduce miscibility. |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Sparingly Soluble | High polarity makes it a poor match for a low-polarity solute. |
Note: Dielectric constants are approximate values used as a general measure of polarity.[12]
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published quantitative data, experimental verification is essential. The following section provides a detailed, robust protocol for determining the solubility of 1-bromohexane-d7, designed to ensure the attainment of thermodynamic equilibrium—a critical factor for data trustworthiness[13].
Workflow for Solubility Determination
The overall process involves achieving a saturated solution at a controlled temperature, separating the liquid phase from the excess solute, and quantifying the solute concentration using a suitable analytical method.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Detailed Protocol: The Static Equilibrium Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility[14].
Causality Statement: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium is achieved by providing excess solute and allowing sufficient time and energy (agitation) for the system to stabilize at a constant temperature.
Materials:
-
1-Bromohexane-d7 (solute)
-
Selected organic solvent (high purity)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes
-
0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or appropriate detector
Procedure:
-
Preparation: To a series of 4-mL glass vials, add approximately 2 mL of the chosen organic solvent.
-
Adding Solute: Add 1-bromohexane-d7 dropwise until a distinct separate phase or cloudiness persists even after brief shaking. This ensures an excess of the solute. A good starting point is a 1:1 volume ratio.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials vigorously for at least 24 hours.
-
Expert Insight: A 24-hour period is typically sufficient for most organic systems. However, for a new system, it is crucial to validate the equilibration time by taking measurements at 24, 48, and 72 hours. The point at which the measured concentration no longer increases is the true equilibrium.
-
-
Phase Separation: After the agitation period, stop the shaker but leave the vials in the bath for an additional 2-4 hours. This allows the excess solute (undissolved microdroplets) to settle, preventing sampling errors.
-
Sampling: Carefully withdraw a sample from the clear supernatant (the top layer) using a syringe that has been thermally equilibrated to the bath temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution.
-
Trustworthiness Check: The use of a pre-equilibrated syringe and a filter is critical. A cold syringe can cause precipitation, while an unfiltered sample will contain excess solute, both leading to erroneously high solubility values.
-
-
Quantification (via GC): a. Prepare a series of calibration standards of 1-bromohexane-d7 in the same solvent, ranging from a concentration below the expected solubility to one slightly above. b. Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve. c. Analyze the standards and the sample by GC-FID. d. Plot a calibration curve of peak area versus concentration. Determine the concentration of the diluted sample from this curve and back-calculate to find the original concentration in the saturated solution. This value represents the solubility.
Guiding Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
Caption: The "Like Dissolves Like" principle for 1-Bromohexane-d7.
Conclusion
While direct quantitative solubility data for 1-bromohexane-d7 is sparse, a robust and scientifically sound assessment can be made. Its physicochemical properties are closely mirrored by its non-deuterated analogue, 1-bromohexane, indicating it will be miscible or highly soluble in non-polar and weakly polar organic solvents, with decreasing solubility as solvent polarity increases. The minor isotopic effects of deuterium are not expected to significantly alter this general behavior. For applications requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and self-validating method for determining the exact solubility under specific laboratory conditions. This foundational knowledge is critical for optimizing synthetic routes, improving purification efficiency, and enabling successful formulation of deuterated active pharmaceutical ingredients.
References
-
1-BROMOHEXANE | Ataman Kimya A.Ş. Ataman Kimya. Available at: [Link]
-
Essential deuterated solvents in a variety of packaging styles to suit your usage. Fisher Scientific. Available at: [Link]
-
1-BROMOHEXANE - Palchem. Palchem. Available at: [Link]
-
1-Bromohexane | C6H13Br | CID 8101 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Bromohexane - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. Alchemist. Available at: [Link]
-
1-Bromohexane - Wikipedia. Wikipedia. Available at: [Link]
-
Chemical Properties of Hexane, 1-bromo- (CAS 111-25-1) - Cheméo. Cheméo. Available at: [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. ACS Publications. Available at: [Link]
-
Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
Impact of H/D isotopic effects on the physical properties of materials - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids - ResearchGate. ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. Available at: [Link]
-
The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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isotopic purity specifications for deuterated hexyl bromide
Title: Technical Guide: Isotopic Purity Specifications for Deuterated Hexyl Bromide in Pharmaceutical R&D
Executive Summary
Deuterated hexyl bromide (specifically 1-bromohexane-d13 , CAS: 51756-80-0) is a critical alkylating agent used to introduce lipophilic, metabolically stable hexyl chains into drug candidates and mechanistic probes.[1] Unlike standard chemical reagents, the quality of deuterated reagents is defined by two orthogonal metrics: Chemical Purity (absence of non-hexyl bromide impurities) and Isotopic Purity (degree of deuterium enrichment).
This guide delineates the specifications required for high-stakes applications—specifically Kinetic Isotope Effect (KIE) studies and metabolic stability enhancement (the "Deuterium Switch")—and provides validated protocols for their verification.
Criticality of Isotopic Purity
In drug development, the substitution of hydrogen with deuterium (D) is employed to slow metabolism via the Kinetic Isotope Effect (primary KIE
The "Metabolic Switching" Risk
If the isotopic enrichment is insufficient (<98% D), a significant population of molecules will retain protium (H) at the site of metabolic attack (typically C1 or C6 in hexyl chains). Cytochrome P450 enzymes will preferentially oxidize these H-containing impurities due to the lower activation energy of the C-H bond compared to the C-D bond.
-
Consequence: The apparent metabolic stability will be artificially lower than the true intrinsic stability of the deuterated drug, leading to false-negative results in DMPK screenings.
Technical Specifications & Grading
For 1-bromohexane-d13, we define three purity grades based on application sensitivity.
Table 1: Isotopic Purity Specifications for 1-Bromohexane-d13
| Feature | Grade I: Metabolic/NMR Grade | Grade II: Internal Standard Grade | Grade III: Synthetic Grade |
| Primary Application | DMPK studies, Clinical Candidates, NMR Solvents | LC-MS/GC-MS Internal Standards | General Synthesis, Tracer Studies |
| D-Enrichment (Atom %) | ≥ 99.5% | ≥ 98.0% | ≥ 97.0% |
| Isotopologue Purity | < 0.5% d0-d10 species | < 2% d0 species | N/A |
| Chemical Purity (GC) | > 99.0% | > 98.0% | > 97.0% |
| Water Content (KF) | < 0.05% (Strictly Anhydrous) | < 0.1% | < 0.5% |
| 1H-NMR Profile | Silent in alkyl region (0.8-3.5 ppm) | Trace H signals acceptable | Visible H signals |
Note on Nomenclature:
Atom % D: The probability that any given hydrogen site is occupied by deuterium.
Isotopologue Distribution: The percentage of molecules that are fully deuterated (d13) vs. partially deuterated (d12, d11). Grade I requires high species abundance of d13.
Analytical Validation Protocols
Trustworthy data requires self-validating analytical systems.[1] The following protocols allow you to verify supplier claims in-house.
Protocol A: Determination of Isotopic Enrichment via qNMR
Objective: Quantify residual protium to calculate Atom % D. Principle: 1H-NMR is "blind" to deuterium.[1] Any signal observed in the hexyl region represents impurity (H).
-
Internal Standard (IS) Selection: Use Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene .[1] The IS must have non-exchangeable protons and distinct shifts from the alkyl region.
-
Sample Preparation:
-
Weigh ~20 mg of 1-bromohexane-d13 (
) into a vial. -
Weigh ~5 mg of Maleic Acid (
) (Traceable Reference Standard). -
Dissolve in 0.6 mL CDCl3 (99.96% D).
-
-
Acquisition:
-
Calculation:
Protocol B: Isotopologue Distribution via GC-MS
Objective: Identify the population of d13 vs. d12/d11 species.
Note: Electron Impact (EI) ionization can cause excessive fragmentation. Chemical Ionization (CI) is preferred for observing the molecular ion (
-
Instrument: GC-MS (Single Quad or TOF).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Method:
-
Injector: 250°C, Split 20:1.[1]
-
Oven: 50°C (2 min)
10°C/min 200°C.
-
-
Analysis:
Synthesis & Quality Control Workflow
Understanding the source of impurities allows for better troubleshooting. The primary route involves the reaction of Perdeuterohexanol with DBr (Deuterium Bromide).
-
Risk Point 1 (H/D Exchange): If non-deuterated acid (HBr) is used, rapid exchange occurs at the alpha-carbon, destroying purity.[1]
-
Risk Point 2 (Moisture): Exposure to atmospheric
during synthesis can introduce protons.
Visual: QC Decision Logic
Caption: Figure 1. Quality Control Decision Tree for Deuterated Hexyl Bromide. This workflow ensures that only batches meeting specific isotopologue thresholds are released for metabolic studies.
Handling & Stability
Deuterated alkyl halides are generally stable, but the C-Br bond is susceptible to photolysis and hydrolysis.[1]
-
Storage: Store at 2–8°C in amber glass to prevent photolytic debromination.
-
Inert Atmosphere: Always store under Argon or Nitrogen. Atmospheric moisture can lead to hydrolysis to hexanol, and subsequent exchange with ambient
can erode isotopic purity over long periods (years). -
Re-Certification: If stored >12 months, re-run Protocol A (1H-NMR) before use in critical KIE experiments.
References
-
Food and Drug Administration (FDA). (2017).[] New Drug Application (NDA) 209885: Austedo (deutetrabenazine) tablets. Retrieved from [Link][4]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.[1] Retrieved from [Link]
-
Pirali, T., et al. (2019).[1] Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18, 929–952.[1] Retrieved from [Link]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2782.[1] Retrieved from [Link]
Sources
Application Note: Precision Alkylation Protocols Using 1-Bromohexane-d7
Abstract & Strategic Rationale
In modern drug discovery, the strategic incorporation of deuterium is a validated method to improve the pharmacokinetic (PK) and toxicological profiles of small molecule drugs.[1] This technique, often referred to as "Deuterium Switching," leverages the Deuterium Kinetic Isotope Effect (DKIE) to strengthen Carbon-Hydrogen (C-H) bonds against metabolic cleavage—specifically cytochrome P450-mediated oxidation—without significantly altering the molecule's potency or selectivity.
This guide details the protocol for installing a deuterated hexyl chain using 1-bromohexane-d7 . While standard alkylation is a fundamental transformation, the high cost and specific analytical requirements of deuterated reagents demand a protocol that maximizes atom economy, suppresses elimination side-reactions (E2), and ensures isotopic integrity.
Chemical Specifications & Handling
Reagent: 1-Bromohexane-d7
Chemical Formula:
Critical Handling Guidelines
-
Hygroscopicity & Hydrolysis: Alkyl bromides can hydrolyze to alcohols over time in moist environments. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Atom Economy: Unlike cheap alkyl halides, this reagent is the limiting cost factor. The protocol below uses a slight excess of the substrate (nucleophile) rather than the alkyl halide to ensure the deuterated reagent is fully consumed.
-
Light Sensitivity: Store in amber vials to prevent radical-mediated decomposition.
Mechanistic Insight: The "Cesium Effect"
To maximize yield and prevent the "scrambling" of deuterium or elimination side products, this protocol utilizes Cesium Carbonate (
-
Why Cesium? The large ionic radius of
disrupts tight ion pairs with the nucleophile (alkoxide/amide), creating a "naked" anion that is more reactive in substitutions. -
Why not NaH? Sodium hydride is a strong base that increases the risk of E2 elimination (forming hexene-d7), which wastes the isotope.
is milder and chemoselective.
Mechanism Diagram
Caption: The "Cesium Effect" facilitates the formation of a reactive "naked" anion, promoting a clean
Experimental Protocol: -Alkylation of Amines/Heterocycles
Application: Introduction of the hexyl-d7 chain onto an indole, piperazine, or primary amine.
Materials
-
Substrate (e.g., Indole derivative): 1.0 equiv
-
1-Bromohexane-d7: 1.1 equiv
-
Cesium Carbonate (
): 1.5 – 2.0 equiv (Anhydrous, granular) -
Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)
-
Catalyst (Optional): Potassium Iodide (KI), 0.1 equiv (Finkelstein activation)
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Activation: Add the Substrate and
to the vial. Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation (solution may change color). -
Addition: Add 1-bromohexane-d7 dropwise via microsyringe.
-
Note: If the substrate is valuable, reverse stoichiometry: Use 1.2 equiv of Substrate and 1.0 equiv of Alkyl Halide to ensure the expensive isotope is fully consumed.
-
-
Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC.
-
Time: Typically 2–6 hours. Avoid prolonged heating (>12h) to prevent H/D exchange or decomposition.
-
-
Workup (Aqueous):
-
Cool to RT.
-
Dilute with EtOAc (Ethyl Acetate).
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Alternative Protocol: -Alkylation of Phenols
Application: Synthesis of deuterated ether linkages (e.g., modifying tyrosine residues or phenolic pharmacophores).
| Parameter | Condition | Rationale |
| Base | Phenols are more acidic ( | |
| Solvent | Acetone or Acetonitrile | Lower boiling point allows easier workup; Acetone facilitates reflux (~56°C). |
| Additive | 18-Crown-6 (0.05 equiv) | Phase transfer catalyst. Solubilizes |
| Temp | Reflux (60-80°C) | Required to overcome steric hindrance of the hexyl chain. |
Quality Control & Validation (The "Self-Validating" System)
Verifying the incorporation of the deuterated chain is critical. Do not rely solely on retention time.
A. Mass Spectrometry (MS)[1][3]
-
Expectation: A mass shift of +7 Da (assuming d7) compared to the non-deuterated standard.
-
Check: Look for the isotopic envelope. A clean incorporation should show minimal M+6 or M+0 peaks.
B. NMR Spectroscopy[3][4][5][6][7][8]
-
-NMR (Proton): The signals corresponding to the hexyl chain will be "silent" or significantly simplified.
-
Diagnostic: The
-protons (adjacent to N or O) in the non-deuterated hexyl chain appear as a triplet at 3.5–4.0 ppm. In the d7 product (if -position is deuterated), this signal must disappear .
-
-
-NMR: Carbon atoms attached to deuterium will appear as multiplets (triplets/quintets) due to C-D coupling (
) and will be significantly less intense (loss of NOE).
Workflow Diagram
Caption: Operational workflow ensuring isotopic purity is validated before biological testing.
Safety & Waste Disposal
-
Deuterated Waste: Segregate liquid waste containing high concentrations of deuterated byproducts. While chemically identical to non-deuterated waste, some facilities track isotopes separately for inventory reconciliation.
-
Toxicity: Alkyl bromides are alkylating agents and potential carcinogens. Handle in a fume hood. Double-glove (Nitrile) is recommended.
References
-
FDA Approved Deuterated Drugs: Schmidt, C.[2][3] (2017). "First deuterated drug approved." Nature Biotechnology, 35, 493–494.[2] Link
- Cesium Carbonate Efficiency:Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Practical Chemistry, 341(2), 186-190.
-
Deuterium Kinetic Isotope Effect: Gant, T. G.[][5][6][7] (2014).[8][9] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
- General Alkylation Protocols:SciFinder / CAS Methods. "Reaction of Alkyl Halides with Amines using Carbonate Bases." (Standard synthetic methodology).
-
Deuterated Compound Analysis: Vignau-Britx, M., et al.[10] (2011).[8][11][7] "Deuterium-labeled compounds in drug discovery." Drug Discovery Today, 16, 10-11.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
using 1-bromohexane-d7 as an internal standard in GC-MS
Abstract
This application note details a robust protocol for using 1-bromohexane-4,4,5,5,6,6,6-d7 (1-bromohexane-d7) as an Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS). While standard EPA Method 8260 utilizes fluorobenzenes, specific research applications involving alkyl halides, lipids, or mid-chain hydrocarbons require an internal standard with similar boiling point isotherms and aliphatic character without the risk of aromatic stacking interactions. This guide provides a self-validating methodology for minimizing matrix effects and maximizing quantification accuracy using Isotope Dilution Mass Spectrometry (IDMS).
Introduction & Scientific Rationale
The Role of the Deuterated Internal Standard
In GC-MS analysis, external calibration often fails to account for injection variability, discrimination in the inlet liner (the "needle discrimination" effect), and matrix-induced signal suppression. 1-Bromohexane-d7 serves as an ideal surrogate for mid-volatility analytes (C5–C10 range) because:
-
Physicochemical Mimicry: It shares the exact extraction partition coefficient (
) and boiling point (~157°C) as its non-deuterated target, ensuring it tracks the analyte through sample preparation. -
Mass Spectral Distinctness: The 7-Dalton mass shift (d7) moves the quantifier ion away from the native background, preventing "cross-talk" in Selected Ion Monitoring (SIM) mode.
-
Bromine Isotope Tag: The unique 1:1 isotopic abundance of
Br and Br provides a secondary confirmation mechanism that purely hydrocarbon standards lack.
Compound Specifications
-
Target Analytes: 1-Bromohexane, Haloalkanes, Volatile/Semi-Volatile Organic Compounds (VOCs/SVOCs).
-
Internal Standard: 1-Bromohexane-d7 (specifically 4,4,5,5,6,6,6-d7 isomer is common).[1]
-
Molecular Weight: ~172.11 g/mol (d7) vs. 165.07 g/mol (native).
-
Boiling Point: 157°C.[2]
Experimental Protocol
Reagents and Standards Preparation
-
Primary Stock: Purchase 1-Bromohexane-d7 (>98% isotopic purity). Dissolve in Methanol (MeOH) to create a 1,000 µg/mL stock.
-
Why MeOH? Methanol is miscible with water (for aqueous spikes) and compatible with most GC purge-and-trap or liquid injection solvents.
-
-
Working IS Solution: Dilute Primary Stock to 25 µg/mL in the extraction solvent (e.g., Dichloromethane or Hexane) for liquid injection, or maintain in MeOH for Purge & Trap.
GC-MS Instrumentation Parameters
-
Column: DB-624 or DB-5MS (30m x 0.25mm x 1.4µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge) @ 220°C.
-
Caution: Do not exceed 250°C at the inlet. Alkyl halides can undergo dehydrohalogenation on active metal sites at high temperatures.
-
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 160°C.
-
Ramp 25°C/min to 240°C (Bake out).
-
Mass Spectrometry Detection (SIM Mode)
To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode. The deuteration on the terminal carbons (4,4,5,5,6,6,6-d7) shifts the primary alkyl fragment.
| Compound | Quantifier Ion ( | Qualifier Ion ( | Rationale |
| 1-Bromohexane (Native) | 85 ( | 164, 166 ( | Loss of Br is the base peak (M-79).[3] |
| 1-Bromohexane-d7 (IS) | 92 ( | 171, 173 ( | Mass shift of +7 on the hexyl chain. |
Note: The Molecular Ion (164/166 and 171/173) is often weak in electron impact (EI) ionization but is highly specific due to the bromine doublet. Use m/z 85 and 92 for quantification to maximize Signal-to-Noise (S/N).
Analytical Workflow Visualization
The following diagram illustrates the critical path for sample processing and the logic of isotopic dilution.
Figure 1: Workflow ensuring that any loss during extraction affects the Analyte and IS equally, canceling out errors.
Calculation & Validation Methodology
Response Factor (RF) Calculation
Before analyzing samples, establish the Relative Response Factor (RRF) using a calibration standard containing both the native analyte and the d7-IS.
Where:
- = Integrated peak area of m/z 85.
- = Integrated peak area of m/z 92.
- = Concentration in µg/mL.
Quantification of Unknowns
Once the average RF is determined (must be
Quality Control Criteria (Self-Validating)
-
Retention Time Match: The d7-IS should elute slightly earlier (0.01 - 0.05 min) than the native compound due to the deuterium isotope effect (lighter mass, slightly different volatility). If the shift is >0.1 min, check for column active sites.
-
Ion Ratio Stability: The ratio of the Quantifier (92) to Qualifier (171) in the IS must remain constant (±20%) throughout the run. Deviation indicates matrix interference or ion source saturation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in inlet liner. | Replace liner with deactivated wool; lower inlet temp to 200°C. |
| Low Response (m/z 171) | High fragmentation energy. | Switch quantification to base peak (m/z 92); check tune voltage. |
| "Ghost" Peaks | Carryover. | 1-Bromohexane is "sticky." Increase final bake-out time at 240°C. |
| Scrambled Isotopes | H/D Exchange. | Avoid extremely acidic pH (<2) in aqueous samples during storage. |
References
-
U.S. EPA. (2018).[4] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from [Link]
-
LibreTexts Chemistry. (2022).[5] Quantitative and Qualitative GC and GC-MS: Internal Standards and Response Factors. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Bromohexane (Native). NIST Chemistry WebBook. Retrieved from [Link]
Sources
Application Note: Synthesis and Characterization of D7-Labeled Hexyl Functionalized Polymers
Introduction
Deuterium-labeled compounds are powerful tools in a multitude of scientific disciplines, particularly in drug discovery and development.[1][2][3] The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of a molecule.[4] This "isotope effect" is particularly valuable in pharmacokinetic studies, where it can be used to slow down metabolic degradation, thereby enhancing drug efficacy and safety.[2] Furthermore, deuterated molecules serve as indispensable internal standards for quantitative mass spectrometry, enabling precise bioanalysis.[1][4]
This application note provides a comprehensive guide to the synthesis and characterization of D7-labeled hexyl functionalized polymers. Specifically, we will focus on the preparation of poly(hexyl-d7 acrylate), a versatile polymer with a deuterated hexyl side chain. The strategic placement of seven deuterium atoms on the hexyl group provides a strong and distinct isotopic signature, making it an excellent candidate for a range of applications, including:
-
Metabolic Fate and Distribution Studies: Tracking the polymer or drug-polymer conjugate in biological systems.
-
Advanced Drug Delivery Systems: As a component of novel drug delivery vehicles with modified release profiles.[4]
-
Neutron Scattering Studies: To enhance contrast in morphological studies of polymer blends and composites.[5][6]
We will detail a robust and reproducible two-step synthetic protocol, followed by a thorough characterization of the resulting monomer and polymer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of isotopically labeled polymers in their work.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of poly(hexyl-d7 acrylate) is achieved through a two-step process:
-
Monomer Synthesis: Esterification of commercially available hexanol-d7 with acryloyl chloride to yield hexyl-d7 acrylate.
-
Polymerization: Controlled radical polymerization of the hexyl-d7 acrylate monomer to produce a well-defined polymer with a narrow molecular weight distribution.
This approach allows for precise control over the incorporation of the deuterium label and the final polymer architecture.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of Poly(hexyl-d7 acrylate).
II. Experimental Protocols
A. Synthesis of Hexyl-d7 Acrylate Monomer
The synthesis of the deuterated monomer is achieved through an esterification reaction. This method is widely used for the preparation of acrylate esters due to its high efficiency and relatively mild reaction conditions.[7][8]
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexanol-d7 (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of alcohol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (hexanol-d7) is no longer visible.
-
Work-up:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure hexyl-d7 acrylate as a colorless oil.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Hexanol-d7 | 1.0 | 109.22 | User Defined |
| Acryloyl Chloride | 1.1 | 90.51 | Calculated |
| Dichloromethane | - | 84.93 | As needed |
Table 1: Reagents for Hexyl-d7 Acrylate Synthesis.
B. Synthesis of Poly(hexyl-d7 acrylate) via RAFT Polymerization
To achieve a controlled polymerization and produce a polymer with a narrow molecular weight distribution, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed.[10] RAFT is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[11][12][13]
Protocol:
-
Reaction Mixture Preparation: In a Schlenk flask, combine the hexyl-d7 acrylate monomer (100 eq), the RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, DDMAT) (1.0 eq), and the initiator (e.g., azobisisobutyronitrile, AIBN) (0.2 eq).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification:
-
Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF).
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
-
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Hexyl-d7 Acrylate | 100 | 163.26 | User Defined |
| DDMAT (RAFT Agent) | 1.0 | 364.63 | Calculated |
| AIBN (Initiator) | 0.2 | 164.21 | Calculated |
Table 2: Reagents for Poly(hexyl-d7 acrylate) Synthesis.
III. Characterization and Validation
Thorough characterization is crucial to confirm the successful synthesis of both the monomer and the final polymer, ensuring isotopic incorporation and structural integrity.[14] A combination of spectroscopic and chromatographic techniques is employed for this purpose.[4]
A. Monomer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the hexyl-d7 acrylate monomer and the absence of proton signals from the deuterated hexyl chain.
-
¹³C NMR: To verify the carbon backbone of the monomer.
-
²H NMR (Deuterium NMR): To confirm the presence and location of the deuterium atoms on the hexyl chain.[15]
2. Mass Spectrometry (MS):
-
To determine the molecular weight of the hexyl-d7 acrylate monomer and confirm the incorporation of seven deuterium atoms.
B. Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[16][17][18][19] A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymeric structure and estimate the degree of polymerization by comparing the integrals of the polymer backbone protons to the end-group protons from the RAFT agent.
-
²H NMR: To reconfirm the presence of the deuterium label in the final polymer.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the characteristic functional groups in the polymer, such as the carbonyl ester group.
Diagram of the Characterization Workflow
Caption: Analytical techniques for monomer and polymer validation.
IV. Expected Results and Discussion
The successful synthesis of hexyl-d7 acrylate will be confirmed by NMR and MS data showing the correct molecular structure and isotopic enrichment. The subsequent RAFT polymerization should yield poly(hexyl-d7 acrylate) with a predictable molecular weight and a low polydispersity index (PDI < 1.3), as determined by GPC. The NMR spectra of the polymer will confirm the preservation of the deuterium label and the polymer's structural integrity.
The protocols outlined in this application note provide a reliable method for the synthesis of D7-labeled hexyl functionalized polymers. The ability to precisely control the polymer's molecular weight and architecture, combined with the strategic incorporation of a deuterium label, makes this a valuable material for a wide range of applications in drug development and materials science.
V. References
-
Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups. Retrieved from
-
Azimuth Corporation. (2024, January 2). Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. Retrieved from [Link]
-
MDPI. (2023, September 24). Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 22). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Retrieved from [Link]
-
U.S. Department of Energy Office of Science. (2023, November 22). Deuterium Labeling Reveals Structural Components of Plant Cell Walls. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of acrylic acid esters. Retrieved from
-
Wikipedia. (n.d.). 1-Hexanol. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides) for Pharmaceutical Applications. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]
-
ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 29). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
ADDI - EHU. (2023, September 9). European Polymer Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Hexanol Biosynthesis From Syngas by Clostridium Carboxidivorans P7 - Investigation of Product Toxicity, Temperature Dependence a. Retrieved from [Link]
-
MDPI. (n.d.). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. Retrieved from [Link]
-
PubMed. (2014, June 17). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of Kinetic Mechanism for the Esterification of Acrylic Acid with Hexanol Catalyzed by Ion-Exchange Resin. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photo-Iniferter RAFT synthesis of versatile, non-alternating poly(acrylate-co-isocyanides). Retrieved from [Link]
-
ACS Publications. (n.d.). Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate. Retrieved from [Link]
-
AZoM. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
-
AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]
-
CORE. (n.d.). ESTERIFICATION OF ACRYLIC ACID WITH 2-ETHYL HEXANOL OVER SULFATED FERUM PROMOTED ZIRCONIA. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
-
RSC Publishing. (n.d.). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Retrieved from [Link]
-
ResearchGate. (n.d.). Copolymerization of 2-Ethylhexyl Acrylate and D-Limonene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Retrieved from [Link]
-
YouTube. (2025, November 21). Applications of deuterated polymers in NMR and MS studies. Retrieved from [Link]
-
YouTube. (2024, December 4). Understanding Gel Permeation Chromatography: A Quick Guide. Retrieved from [Link]
-
RSC Publishing. (n.d.). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). A Deuterium NMR Study of Selectively Labeled Polybutadiene Star Polymers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Controlled aqueous polymerization of acrylamides and acrylates and “in situ” depolymerization in the presence of dissolved CO2. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). GPC Molecular Weight Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free direct esterification of acrylic acid with 2-ethylhexyl alcohol using simple Zn(II) catalysts. Retrieved from [Link]
-
American Chemical Society. (n.d.). Functionalized δ-hexalactone (FDHL) monomers to synthesize higher Tg aliphatic polyesters. Retrieved from [Link]
-
White Rose Research Online. (n.d.). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. azimuth-corp.com [azimuth-corp.com]
- 6. berstructuralbioportal.org [berstructuralbioportal.org]
- 7. US2917538A - Process for the production of acrylic acid esters - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]
- 10. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles [mdpi.com]
- 11. Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 16. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. sepscience.com [sepscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
Application Note: Precision Coupling of 1-Bromohexane-d7 with Amines
Part 1: Strategic Overview & Mechanistic Constraints
The "Isotope Economy" in Synthesis
Coupling 1-bromohexane-d7 (Hex-d7-Br) with amines is a critical step in synthesizing Stable Isotope Labeled (SIL) internal standards for LC-MS/MS quantitation or for metabolic blocking (Deuterium Switch) studies.[1]
Unlike standard alkylations, this reaction is governed by the "Isotope Economy" : the deuterated reagent is significantly more expensive than standard reagents.[1] Therefore, the primary objective is not just chemical yield, but isotopic efficiency . You must avoid pathways that consume the labeled alkyl chain without forming the target product.
The Mechanistic Battlefield
The reaction follows a classic nucleophilic substitution (
-
Polyalkylation (The Selectivity Trap): The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation (tertiary amines or quaternary salts).
-
Elimination (The Waste Trap): Under basic, high-temperature conditions, the alkyl bromide can undergo E2 elimination to form 1-hexene-d7.[1] This is an irreversible loss of the expensive isotope.
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape of this reaction.
Figure 1: Competitive pathways in the alkylation of amines with 1-bromohexane-d7. Green indicates the desired outcome; Red indicates loss of isotopic material.[1]
Part 2: Experimental Protocols
Protocol Selection Matrix
Choose the protocol based on the relative value of your amine substrate versus the deuterated reagent.
| Scenario | Substrate Status | Recommended Protocol | Strategy |
| A | Cheap/Available Amine | Protocol 1 (Excess Nucleophile) | Use amine as solvent/base to statistically force mono-alkylation.[1] |
| B | Valuable Amine | Protocol 2 (Cesium/Finkelstein) | 1:1 Stoichiometry with catalyst to boost reactivity at low temp. |
| C | Tertiary Target | Protocol 3 (Exhaustive) | Force completion with heat and excess base. |
Protocol 1: The "Excess Nucleophile" Method (High Selectivity)
Best for: Synthesis of secondary amines where the amine starting material is inexpensive (e.g., simple anilines, benzylamine).[1]
Rationale: By saturating the reaction with the amine, you statistically ensure that every molecule of 1-bromohexane-d7 encounters a primary amine rather than a secondary amine product.[1]
Materials:
-
1-Bromohexane-d7 (1.0 equiv)[1]
-
Amine Substrate (5.0 – 10.0 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
-
Base: None (The excess amine acts as the base)[2]
Step-by-Step:
-
Dissolution: Dissolve the Amine Substrate (10 equiv) in anhydrous ACN (0.2 M concentration relative to amine).
-
Addition: Add 1-Bromohexane-d7 (1 equiv) dropwise over 30 minutes at room temperature. Slow addition is crucial to maintain a high amine-to-bromide ratio.[1]
-
Reaction: Stir at 40°C for 4-12 hours. Monitor by TLC or LC-MS.[1][3]
-
Workup:
Protocol 2: The "Cesium/Finkelstein" Method (Stoichiometric Efficiency)
Best for: Coupling valuable amines (e.g., complex drug scaffolds) with valuable 1-bromohexane-d7.[1] Minimizes waste of both partners.
Rationale: This method uses the Finkelstein reaction in situ. Sodium Iodide (NaI) converts the alkyl bromide to a highly reactive alkyl iodide.[5][6] This allows the reaction to proceed at lower temperatures, reducing E2 elimination.[1] Cesium Carbonate (
Materials:
-
1-Bromohexane-d7 (1.1 equiv)[1]
-
Base:
(1.5 equiv)[1] -
Catalyst: NaI or TBAI (Tetrabutylammonium iodide) (0.1 – 0.5 equiv)[1]
-
Solvent: DMF or Acetone (Anhydrous)[1]
Step-by-Step:
-
Activation: In a dry vial, mix 1-Bromohexane-d7 (1.1 equiv) and NaI (0.5 equiv) in DMF. Stir for 30 mins at RT. (This generates the active 1-Iodohexane-d7 species in situ).[1]
-
Coupling: Add the Amine Substrate (1.0 equiv) and
(1.5 equiv) to the mixture. -
Incubation: Stir at room temperature for 12-24 hours.
-
Note: Do not heat above 60°C unless conversion is stalled. Heat promotes elimination.
-
-
Quench: Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Silica gel chromatography.
Protocol 3: Synthesis of Quaternary Ammonium Salts
Best for: Creating permanent cationic charges (e.g., for sensitivity enhancement in MS).[1]
Rationale: Here, over-alkylation is the goal.[1] We use heat and a strong inorganic base to drive the reaction to completion.
Materials:
-
1-Bromohexane-d7 (3.5 equiv for primary amines, 1.5 equiv for tertiary)[1]
-
Base:
(4.0 equiv)[1] -
Solvent: Ethanol or Acetonitrile (Reflux)[1]
Step-by-Step:
-
Combine Amine, 1-Bromohexane-d7, and
in Ethanol.[1] -
Heat to reflux (approx. 78°C) for 16-24 hours.
-
Monitor LC-MS for the disappearance of mono- and di-alkylated species.[1]
-
Purification: Quaternary salts often precipitate or can be recrystallized.[1] If soluble, use reverse-phase HPLC.[1]
Part 3: Validation & Troubleshooting
Analytical Validation (The "Self-Validating" Pillar)
You must confirm not just the structure, but the isotopic incorporation.[1]
| Method | Observation | Success Criteria |
| LC-MS | Mass Shift | Product [M+H]+ must be exactly +7 Da higher than the non-deuterated analog (assuming d7 labeling).[1] |
| 1H-NMR | Hexyl Region | The triplet at ~0.9 ppm (terminal methyl) and multiplet at ~1.3 ppm (chain) should be absent or integrated to 0 if fully deuterated.[1] |
| 1H-NMR | Alpha-Protons | The |
Troubleshooting Guide
-
Problem: Low Yield / Unreacted Amine.
-
Problem: Significant Elimination (Hexene-d7 formation).
-
Problem: Over-alkylation (Dialkylation of primary amine).
Workflow Decision Tree
Figure 2: Decision logic for selecting the optimal coupling protocol.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for
conditions and Finkelstein procedures). [1] -
Salvatore, R. N.; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines."[1] Tetrahedron2001 , 57(37), 7785-7811.[1] (Comprehensive review of amine synthesis including alkylation strategies). [1]
-
Peshkov, V. A.; Pereshivko, O. P.; Van der Eycken, E. V. "A walk around the Finkelstein reaction."[1] Chemical Society Reviews2012 , 41, 3835-3847. (Mechanistic insights into iodide catalysis).
-
Organic Chemistry Portal. "Finkelstein Reaction." (Verified reaction conditions and solvent compatibility). Link
-
Cambridge Isotope Laboratories. "Deuterated Internal Standards: Synthesis and Application." (General guidance on handling deuterated reagents). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Probing Reaction Mechanisms: A Guide to Kinetic Isotope Effect Studies Using Deuterated Bromohexane
Introduction: Unveiling Reaction Intricacies with the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool in the arsenal of chemists for elucidating reaction mechanisms.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[2] This phenomenon arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. A heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to break. Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (k L) to that of the heavy isotopologue (k H), provides invaluable insights into the rate-determining step of a reaction.
Deuterium (²H or D), being twice as heavy as protium (¹H or H), exhibits a significant KIE, making it an ideal probe for mechanistic studies.[1] Specifically, the use of deuterated organic molecules, such as deuterated bromohexane, allows researchers to pinpoint bond-breaking events in the transition state of a reaction. This detailed understanding is not only fundamental to academic research but also crucial in the field of drug development. By strategically replacing hydrogen with deuterium at metabolically labile sites, medicinal chemists can slow down drug metabolism, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of deuterated bromohexane in KIE studies. We will delve into the synthesis of isotopically labeled bromohexane, detail the experimental protocols for conducting KIE studies, and provide a framework for the analysis and interpretation of the resulting data.
The Significance of Deuterated Bromohexane in Mechanistic Studies
Bromohexane serves as an excellent model substrate for studying nucleophilic substitution reactions (S N1 and S N2).[4] The carbon-bromine bond is polar, rendering the C1 carbon electrophilic and susceptible to attack by nucleophiles. By selectively introducing deuterium at specific positions on the bromohexane molecule, we can investigate the subtle details of the reaction mechanism.
-
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, in an E2 elimination reaction of bromohexane, where a C-H bond at the C2 position is broken, deuteration at this position would lead to a significant PKIE.
-
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation.[5] These effects are generally smaller than PKIEs but can still provide crucial information about changes in hybridization or steric environment at the transition state.[1][5] For nucleophilic substitution reactions of 1-bromohexane, deuteration at the C1 position (α-secondary KIE) can help distinguish between S N1 and S N2 pathways.
-
S N2 Reactions: These reactions proceed through a single, concerted step where the nucleophile attacks as the leaving group departs.[6][7] The transition state is crowded, and the hybridization of the α-carbon is sp². Deuteration at the α-carbon in an S N2 reaction typically results in a small inverse or normal KIE (k H/k D ≈ 0.95-1.05).[2]
-
S N1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate.[8] The hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation. This change leads to a significant normal α-secondary KIE (k H/k D ≈ 1.1-1.25), as the C-D bond is stronger and resists this rehybridization less than a C-H bond.[2]
-
By measuring the α-secondary KIE for the reaction of 1,1-dideuterio-1-bromohexane, we can gain definitive evidence for the operative nucleophilic substitution mechanism.
Synthesis of Deuterated Bromohexane: A Practical Protocol
The synthesis of specifically labeled deuterated bromohexane is a critical first step in any KIE study. Here, we outline a reliable, two-step procedure for the preparation of 1,1-dideuterio-1-bromohexane starting from hexanoic acid.
Step 1: Synthesis of 1,1-dideuterio-1-hexanol
This step involves the reduction of a hexanoic acid derivative to the corresponding deuterated primary alcohol. Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent that can efficiently deliver two deuterium atoms to the carbonyl carbon.
Protocol:
-
Esterification of Hexanoic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanoic acid (1.0 eq) in an excess of dry methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Heat the mixture to reflux for 4-6 hours. After cooling to room temperature, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the methyl hexanoate with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Reduction with LiAlD₄: Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. To a suspension of lithium aluminum deuteride (LiAlD₄) (0.5 eq) in anhydrous diethyl ether, add a solution of methyl hexanoate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 1,1-dideuterio-1-hexanol.
Step 2: Conversion of 1,1-dideuterio-1-hexanol to 1,1-dideuterio-1-bromohexane
The deuterated alcohol is then converted to the corresponding bromoalkane using a standard brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.[9]
Protocol:
-
Place the 1,1-dideuterio-1-hexanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool it in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) to the alcohol with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling, carefully pour the reaction mixture into ice-water. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify the 1,1-dideuterio-1-bromohexane by distillation.
Characterization of Deuterated Bromohexane
Prior to its use in kinetic studies, it is imperative to confirm the isotopic purity and structural integrity of the synthesized 1,1-dideuterio-1-bromohexane. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for this purpose.
NMR Spectroscopy Protocol for Isotopic Purity
¹H NMR:
-
Principle: In the ¹H NMR spectrum of 1,1-dideuterio-1-bromohexane, the signal corresponding to the protons on C1 should be significantly diminished or absent compared to the spectrum of unlabeled 1-bromohexane. The integration of the residual C1 proton signal relative to other protons in the molecule allows for the quantification of isotopic purity.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
²H NMR:
-
Principle: ²H NMR directly detects the deuterium nuclei. A strong signal at the chemical shift corresponding to the C1 position confirms the successful incorporation of deuterium.
-
Sample Preparation: Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Acquisition Parameters: These will vary depending on the spectrometer's capabilities for deuterium detection.
GC-MS Protocol for Purity and Molecular Weight Confirmation
-
Principle: GC-MS separates the components of a mixture and provides the mass-to-charge ratio (m/z) of the eluting compounds. The mass spectrum of 1,1-dideuterio-1-bromohexane will show a molecular ion peak (M⁺) that is two mass units higher than that of unlabeled 1-bromohexane.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Experimental Workflow for KIE Studies
The following workflow outlines the key steps for determining the KIE of a nucleophilic substitution reaction of deuterated bromohexane.
Figure 1: General workflow for a kinetic isotope effect study.
Protocol for Kinetic Measurements: SN2 Reaction with Sodium Hydroxide
This protocol describes a competition experiment to determine the secondary KIE for the reaction of 1-bromohexane and its deuterated analogue with sodium hydroxide.
-
Reaction Setup: In two separate temperature-controlled reaction vessels, place a solution of sodium hydroxide (e.g., 0.1 M) in a suitable solvent system (e.g., 80:20 ethanol:water).
-
Initiation of Reactions: To one vessel, add a known concentration of 1-bromohexane (e.g., 0.05 M), and to the other, add the same concentration of 1,1-dideuterio-1-bromohexane. Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) and an internal standard (e.g., undecane) dissolved in an organic solvent suitable for GC-MS analysis (e.g., hexane).
-
Extraction: Shake the vial vigorously to extract the organic components. Allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS to determine the concentrations of the remaining bromohexane and the 1-hexanol product.
Data Analysis and Interpretation
-
Quantification: Using the GC-MS data, create a calibration curve for 1-bromohexane and 1-hexanol using the internal standard. From this, determine the concentration of 1-bromohexane remaining at each time point for both the deuterated and non-deuterated reactions.
-
Rate Constant Determination: Since the concentration of the nucleophile (hydroxide) is in large excess, the reaction will follow pseudo-first-order kinetics with respect to bromohexane. Plot the natural logarithm of the concentration of bromohexane (ln[R-Br]) versus time for both the deuterated and non-deuterated reactions. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reaction (k H) to that of the deuterated reaction (k D):
KIE = k H / k D
Interpreting the Results: A Case Study Perspective
| Reaction Mechanism | Expected α-Secondary KIE (k H/k D) | Interpretation |
| S N2 | ~0.95 - 1.05 | A small inverse or normal KIE suggests a concerted mechanism with a crowded, sp²-like transition state. The C-D bond, being slightly shorter and less polarizable than the C-H bond, can lead to these small effects. |
| S N1 | ~1.10 - 1.25 | A significant normal KIE is indicative of a stepwise mechanism involving the formation of a carbocation intermediate. The change in hybridization from sp³ to sp² is energetically more favorable for the C-H bond compared to the stronger C-D bond.[2] |
Hypothetical Data for an S N2 Reaction:
| Time (min) | [1-Bromohexane] (M) | ln[1-Bromohexane] | [1,1-d₂-1-Bromohexane] (M) | ln[1,1-d₂-1-Bromohexane] |
| 0 | 0.0500 | -2.996 | 0.0500 | -2.996 |
| 15 | 0.0425 | -3.159 | 0.0435 | -3.135 |
| 30 | 0.0361 | -3.321 | 0.0378 | -3.275 |
| 45 | 0.0307 | -3.483 | 0.0329 | -3.414 |
| 60 | 0.0261 | -3.646 | 0.0286 | -3.554 |
From the plots of ln[Concentration] vs. Time, the following pseudo-first-order rate constants are obtained:
-
k H = 0.011 min⁻¹
-
k D = 0.009 min⁻¹
Calculated KIE: KIE = 0.011 / 0.009 = 1.22
Conclusion
The use of deuterated bromohexane in kinetic isotope effect studies provides a robust and insightful method for the detailed elucidation of nucleophilic substitution reaction mechanisms. The magnitude of the secondary KIE, in particular, serves as a clear diagnostic tool to differentiate between S N1 and S N2 pathways. The protocols outlined in this application note provide a comprehensive framework for synthesizing the necessary deuterated substrate, conducting the kinetic experiments, and analyzing the data. By leveraging the principles of KIE, researchers can gain a deeper understanding of reaction transition states, which is fundamental to advancing both academic chemistry and the development of novel therapeutics.
References
-
Gleave, J. L.; Hughes, E. D.; Ingold, C. K. Mechanism of substitution at a saturated carbon atom. Part III. Kinetics of the degradations of sulphonium compounds. J. Chem. Soc.1935 , 236-244. [Link]
-
Streitwieser, A. Jr.; Jagow, R. H.; Fahey, R. C.; Suzuki, S. Kinetic Isotope Effects in the Solvolysis of Deuterated Cyclopentyl Tosylates. J. Am. Chem. Soc.1958 , 80(10), 2326–2332. [Link]
-
Singleton, D. A.; Thomas, A. A. High-Precision Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. J. Am. Chem. Soc.1995 , 117(36), 9357–9358. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
-
Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 2017 , 596, 161-176. [Link]
-
Chemguide. Nucleophilic Substitution - Halogenoalkanes and Hydroxide Ions. [Link]
-
PrepChem. Preparation of 1-bromohexane (n-bromohexane). [Link]
-
MacMillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
Clennan, M. M.; Clennan, E. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. J. Chem. Educ.2005 , 82(11), 1676. [Link]
-
The Chemistry Notes. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
H. S. S. R. Marie, S. M. M. S. Bandara, S. D. D. V. Gunawardana and H. M. D. N. Priyantha, "Catalytic conversion of hexanoic acid to 1-hexanol over supported metal catalysts," 2018 Moratuwa Engineering Research Conference (MERCon), 2018, pp. 430-435. [Link]
-
Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
University of Colorado Boulder. Quantitative NMR Spectroscopy. [Link]
-
Shiner, V. J., Jr.; Murr, B. L. The Structure of the Transition State in Solvolysis of sec-Alkyl Arenesulfonates. J. Am. Chem. Soc.1961 , 83(10), 2401–2402. [Link]
-
YouTube. SN2 Competition Experiments, Part 3: GC Analysis. [Link]
-
Chemistry LibreTexts. Kinetic Isotope Effects. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
YouTube. 001 SN2 reaction mechanism. [Link]
-
Quora. What is the step-wise reaction mechanism SN2 reaction between bromomethane and NaOH? [Link]
-
Brainly. Show the steps of the formation of 1-Bromohexane from 1-Hexanol and HBr. Is this an Sₙ1 or Sₙ2 reaction? [Link]
-
Wikipedia. 1-Bromohexane. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. chemist.sg [chemist.sg]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Minimizing Moisture Interference in Deuterated Reagent Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to one of the most critical, yet often underestimated, aspects of deuterated reagent synthesis: the rigorous exclusion of moisture. In the world of isotopic labeling, where precision is paramount, even trace amounts of water can lead to significant experimental setbacks. Adventitious H₂O can result in low deuterium incorporation, side reactions, and the complete failure of moisture-sensitive reactions, ultimately compromising the isotopic purity of your final compound[1].
This guide is structured to serve as your partner in the lab. It moves from foundational questions to specific troubleshooting scenarios and detailed protocols. My goal is to not only provide step-by-step instructions but to explain the underlying chemical principles. Understanding why a particular technique is used is the key to mastering it and adapting it to your unique synthetic challenges. Let's begin.
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical in deuterated reagent synthesis?
Moisture (H₂O) is a significant source of protons (¹H) that can compete with your deuterated reagent (e.g., D₂O, LiAlD₄, NaBD₄), leading to "under-deuteration" or reduced isotopic enrichment in your final product[1][2]. Many organometallic reagents used in these syntheses, such as Grignard reagents and organolithiums, are extremely reactive towards water[3][4][5][6]. This reaction not only consumes your valuable reagent but also introduces protic impurities that can interfere with the desired deuteration pathway.
Q2: What are the primary sources of moisture in a typical lab setup?
Moisture can be introduced from several sources:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers contain parts-per-million (ppm) levels of water, which can be sufficient to ruin a sensitive reaction[7].
-
Glassware: Water readily adsorbs onto the surface of glass. Unless properly dried, glassware is a major contributor to moisture contamination[8].
-
Reagents: Hygroscopic (water-absorbing) starting materials and reagents can introduce moisture.
-
Atmosphere: The ambient laboratory air is a vast reservoir of moisture. Any exposure of your reaction to the atmosphere can lead to contamination.
-
Transfer Tools: Syringes, cannulas, and spatulas can carry adsorbed moisture.
Q3: What is the difference between using a Schlenk line and a glovebox?
Both are essential tools for handling air- and moisture-sensitive materials, but they serve different purposes[5][9][10].
-
A Schlenk line is a glass manifold with a dual-port system that allows you to alternate between applying a vacuum and backfilling with an inert gas (like Argon or Nitrogen)[5]. It is ideal for running reactions and solvent distillations under an inert atmosphere in specialized "Schlenk" flasks.
-
A glovebox is a sealed container filled with a high-purity inert gas where oxygen and moisture levels are continuously monitored and kept at very low ppm levels[8][9]. It is the preferred environment for weighing and transferring highly pyrophoric or sensitive solids and for setting up reactions that require intricate manipulation[3].
For maximum security, reagents are often manipulated inside a glovebox, and the sealed reaction vessel is then transferred to a Schlenk line for the reaction itself[11].
Troubleshooting Guide
Q4: My NMR analysis shows low deuterium incorporation. What went wrong?
This is a classic symptom of moisture contamination or incomplete reaction. Here’s how to troubleshoot:
-
Potential Cause 1: Inactive Deuterating Reagent. Reagents like Lithium Aluminum Deuteride (LiAlD₄) are highly reactive with moisture and can lose their potency if improperly stored or handled[2].
-
Solution: Always use a fresh bottle or a newly opened container of the deuterating agent. If you suspect contamination, it's often more cost-effective to start with a fresh reagent than to salvage a failing reaction.
-
-
Potential Cause 2: "Wet" Solvents. The most common culprit. The solvent is the largest component by volume, and even trace water can add up.
-
Solution: Ensure your solvent is rigorously dried. Simply using a new bottle of "anhydrous" solvent is often not enough for highly sensitive reactions. You must dry it actively. Refer to the Solvent Drying Protocol below.
-
-
Potential Cause 3: Back-Exchange During Workup. Labile deuterium atoms (e.g., on oxygen or nitrogen) can easily exchange with protons from water or protic solvents (like methanol) during the extraction or purification phase[2].
-
Solution: If possible, use deuterated solvents (e.g., D₂O, CD₃OD) for the workup. If not feasible, minimize the contact time with protic media and work quickly at low temperatures.
-
Q5: My reaction turned a dark color and the starting material was consumed, but I didn't get my desired product. What happened?
This often points to the decomposition of a moisture-sensitive reagent or intermediate. For example, when preparing a deuterated Grignard reagent (RMgX-d), exposure to moisture will quench the reagent, leading to the formation of the corresponding alkane (R-H) and magnesium salts, often with a murky or colored appearance.
-
Solution: Re-evaluate your entire setup for moisture exclusion.
-
Glassware: Was your glassware oven-dried for at least 12 hours at >120 °C and cooled under a stream of inert gas or in a desiccator immediately before use?
-
Inert Atmosphere: Did you perform at least three vacuum/backfill cycles on your Schlenk line to completely remove the air? Is your inert gas supply of high purity?
-
Reagent Transfer: Were all transfers of reagents done under a positive pressure of inert gas using gas-tight syringes or cannulas?
-
Q6: How do I know if my solvent is truly "dry"?
Visual inspection is not sufficient. The gold standard for quantifying trace amounts of water is Karl Fischer (KF) titration [12][13]. This electrochemical method is highly specific to water and can provide an exact water content in ppm[12]. For many labs, a KF titrator is an essential piece of equipment for validating solvent dryness before critical reactions. There are two main types: volumetric for higher water content (>0.1%) and coulometric for trace amounts (10-1000 ppm)[14].
Key Protocols & Data
Protocol 1: Activating Molecular Sieves for Solvent Drying
Molecular sieves are the most common and effective agents for drying a wide range of solvents. However, they must be activated to remove the water they have adsorbed from the atmosphere.
Methodology:
-
Place the required amount of 3Å or 4Å molecular sieves in a round-bottom flask or beaker.
-
Heat the sieves in a laboratory oven at a temperature between 175-350 °C for at least 12-24 hours[15]. A vacuum oven is preferred if available.
-
Crucially , cool the sieves under vacuum or in a desiccator. Do not cool them in open air, as they will rapidly re-adsorb atmospheric moisture.
-
Once at room temperature, add the cooled, activated sieves to the solvent to be dried under an inert atmosphere if possible[16].
Decision Logic for Choosing a Drying Agent
Selecting the right drying agent is critical, as incompatibilities can lead to side reactions. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a suitable drying agent based on solvent compatibility.
Data Table: Efficiency of Molecular Sieves
The time required to dry a solvent to low ppm water levels using activated 3Å molecular sieves depends on the solvent itself.
| Solvent | % m/v Loading of Sieves | Storage Time | Residual H₂O (ppm) | Citation |
| Dichloromethane (DCM) | 10% | 24 hours | 0.1 - 0.9 | [16] |
| Toluene | 10% | 24 hours | 0.1 - 0.9 | [16] |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4 | [16] |
| Methanol / Ethanol | 20% | 5 days | 8 - 10 | [7][16] |
Data synthesized from referenced literature. Actual values may vary based on initial water content and sieve activity.
Protocol 2: Standard Schlenk Line Operation for Inert Atmosphere
This workflow ensures the reaction vessel is free of atmospheric oxygen and moisture.
Caption: Standard workflow for establishing an inert atmosphere using a Schlenk line.
References
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 8, 2024, from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Nichols, L. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
ThatChemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 7. Alcohols. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry - Utrecht University. [Link]
-
Drying solvents - Sciencemadness Wiki. (2023, July 25). Sciencemadness. [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health Office of Research Services. [Link]
-
Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 8, 2024, from [Link]
-
Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
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What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved February 8, 2024, from [Link]
-
Safe Use of Pyrophoric/Water Reactive Materials Introduction. (n.d.). Kent State University. [Link]
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Friščić, T., & Halasz, I. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Dalton Transactions, 47(30), 10070–10074. [Link]
-
Aganov, A. V., Klochkov, V. V., & Knyazev, A. A. (2018). Determination of deuterium content in components of water-organic solutions by a combination of the NMR 1Н and 2Н methods. Measurement Techniques, 61(1), 81–89. [Link]
-
Drying agents and their compatibilities. (2003, February 3). Hive Stimulants. [Link]
-
Clubb, A. J., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. bioRxiv. [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved February 8, 2024, from [Link]
-
Kemsley, J. (2019). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 26(1), 29–36. [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 8, 2024, from [Link]
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Technical Support Center: Isotopic Integrity of 1-Bromohexane-d7
Welcome to the Technical Support Center for 1-bromohexane-d7. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the effect of temperature on the isotopic and chemical integrity of 1-bromohexane-d7. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the reliability and accuracy of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries about the handling, stability, and analysis of 1-bromohexane-d7.
Q1: What is 1-bromohexane-d7, and where is the deuterium label located?
A1: 1-bromohexane-d7 is a deuterated form of 1-bromohexane, where seven hydrogen atoms on the hexyl chain have been replaced with deuterium atoms. The deuteration is typically on the non-exchangeable positions of the alkyl chain. It is crucial to confirm the specific labeling pattern from the manufacturer's Certificate of Analysis, as this can influence its application, particularly in mechanistic studies.
Q2: What are the primary concerns regarding the effect of temperature on 1-bromohexane-d7?
A2: The primary concerns are twofold:
-
Chemical Degradation: Like its non-deuterated counterpart, 1-bromohexane-d7 can undergo thermal decomposition. At elevated temperatures, the carbon-bromine (C-Br) bond is the most likely to break, which is the initial step in degradation.[1] Increased temperatures can accelerate degradation, leading to the formation of impurities that may interfere with your analysis.[2]
-
Isotopic Integrity (H/D Exchange): While the C-D bonds on the alkyl chain are generally stable, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, such as in the presence of acidic or basic catalysts, or on reactive surfaces at high temperatures. This can compromise the isotopic purity of the compound.
Q3: What are the recommended storage conditions for 1-bromohexane-d7?
A3: To maintain its chemical and isotopic integrity, 1-bromohexane-d7 should be stored in a cool, dark, and dry place.[3] The recommended storage temperature is typically below +30°C.[3] For long-term storage, refrigeration is often advised to minimize any potential for slow degradation.[4] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen, which can contribute to degradation pathways.[5]
Q4: How can I assess the isotopic and chemical purity of my 1-bromohexane-d7 sample?
A4: A combination of analytical techniques is recommended for a comprehensive assessment:[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protons and determine the degree of deuteration. ²H (Deuterium) NMR can directly probe the deuterium nuclei to confirm the labeling positions.
-
Mass Spectrometry (MS), particularly coupled with Gas Chromatography (GC-MS): GC-MS is ideal for separating volatile compounds like 1-bromohexane-d7 and providing information on its molecular weight and fragmentation patterns.[6] This allows for the confirmation of the isotopic distribution and the detection of any degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition and isotopic enrichment.[8]
II. Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to identifying and resolving common problems encountered when working with 1-bromohexane-d7 at various temperatures.
Problem 1: Loss of Isotopic Purity Detected in Post-Experiment Analysis
Symptoms:
-
GC-MS analysis shows an increase in the abundance of lower mass isotopologues (e.g., d6, d5).
-
¹H NMR shows the appearance or increase in the intensity of signals corresponding to protons on the hexyl chain.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting & Prevention |
| H/D Exchange | Exposure to acidic or basic conditions, even trace amounts on glassware or in solvents, can catalyze the exchange of deuterium for hydrogen. This is more pronounced at higher temperatures. | Ensure all glassware is scrupulously clean and dry. Bake glassware at ~150°C for several hours and cool under an inert atmosphere.[9] Use high-purity, anhydrous solvents. If possible, use freshly opened solvents or those stored properly under an inert atmosphere. Neutralize your reaction or sample matrix if possible. |
| Contamination with Protonated 1-Bromohexane | The sample may have been contaminated with the non-deuterated analogue from shared lab equipment, syringes, or vials. | Use dedicated glassware and syringes for deuterated standards. Thoroughly clean all equipment before use. Rinse with a high-purity solvent and dry completely. Run a blank analysis to check for any background contamination in your analytical system. |
Problem 2: Appearance of Unexpected Peaks in GC-MS Chromatogram
Symptoms:
-
New peaks, not corresponding to 1-bromohexane-d7 or other known components, are observed in the chromatogram after thermal treatment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting & Prevention |
| Thermal Degradation | 1-bromohexane-d7 can undergo elimination (to form hexene-d6) or substitution reactions at elevated temperatures. The C-Br bond is the weakest and most likely to break first.[1] Higher temperatures favor elimination reactions over substitution.[10] | Lower the operating temperature of your experiment if possible. Minimize the time the sample is exposed to high temperatures. For GC analysis, optimize the inlet and oven temperature program. Use the lowest possible inlet temperature that still ensures efficient vaporization. |
| Reaction with System Components | Active sites in the GC inlet liner or on the column can promote degradation. | Use a deactivated inlet liner. Ensure your GC column is in good condition and not showing signs of bleed or degradation. Perform regular maintenance on your GC system. |
Problem 3: Inconsistent Quantitative Results When Using 1-Bromohexane-d7 as an Internal Standard
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability in the area ratio of the analyte to the internal standard across replicate injections.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting & Prevention |
| Differential Degradation | If the analyte and 1-bromohexane-d7 have different thermal stabilities, one may degrade more than the other at the analysis temperature, leading to inconsistent area ratios. | Evaluate the thermal stability of both your analyte and the internal standard. If there is a significant difference, consider using an alternative internal standard that more closely matches the analyte's properties.[11] |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond. If a reaction involving the cleavage of a C-H/C-D bond is part of a degradation or ionization process, the deuterated compound may react slower than a non-deuterated analogue.[12][13] This can affect fragmentation patterns in the mass spectrometer and response factors. | Be aware of potential KIEs, especially in MS detection where fragmentation occurs. While often a secondary effect for alkyl C-D bonds, it can be significant in certain fragmentation pathways. |
III. Experimental Protocols & Methodologies
To ensure the integrity of your 1-bromohexane-d7, it is crucial to have robust analytical methods in place.
Protocol 1: Assessment of Isotopic Purity by GC-MS
This protocol outlines a general method for determining the isotopic enrichment of 1-bromohexane-d7.
-
Sample Preparation:
-
Prepare a stock solution of 1-bromohexane-d7 in a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for your instrument.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 200°C (or the lowest temperature that allows for efficient volatilization).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (to observe all isotopologues) and Selected Ion Monitoring (SIM) for higher sensitivity if needed.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-bromohexane-d7.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundance of the molecular ion cluster, including the parent ion (d7) and any lower isotopologues (d6, d5, etc.).
-
Calculate the isotopic purity based on the relative abundances of these ions.
-
Workflow for Troubleshooting Isotopic Integrity Issues
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the isotopic integrity of 1-bromohexane-d7.
Caption: Troubleshooting workflow for isotopic integrity.
IV. The Science Behind Temperature Effects
Chemical Degradation Pathways
At elevated temperatures, alkyl halides like 1-bromohexane can undergo two primary competing reactions: substitution (SN1/SN2) and elimination (E1/E2).
-
Elimination: This pathway is generally favored at higher temperatures and results in the formation of an alkene (hexene). For 1-bromohexane-d7, this would primarily yield hexene-d6 and HBr (or DBr). The increased entropy of forming multiple products from a single reactant makes this process more favorable at higher temperatures.[10]
-
Substitution: This involves the replacement of the bromine atom with a nucleophile. The rate of this reaction is also temperature-dependent but is often outcompeted by elimination at significantly elevated temperatures.
The initial and rate-limiting step in many thermal degradation pathways is the cleavage of the C-Br bond, which has the lowest bond dissociation energy in the molecule.[1]
Isotopic Effects on Stability
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. This has several implications:
-
Kinetic Isotope Effect (KIE): Reactions that involve the breaking of a C-H/C-D bond in the rate-determining step will be slower for the deuterated compound. This is known as a primary KIE.[12][13][14] For 1-bromohexane-d7, if degradation involves the abstraction of a deuterium atom from the alkyl chain, this process would be slower than for the non-deuterated analogue.
-
Thermal Stability: While the C-Br bond is the most likely to break first, the overall stability of the molecule can be subtly influenced by deuteration. In some cases, deuteration has been shown to slightly decrease the global thermal stability of molecules.[15]
Diagram of Degradation Pathways
Caption: Competing degradation pathways for 1-bromohexane-d7.
V. References
-
Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity. (2020-05-26). NIH.
-
Thermochemical Stability of Hybrid Halide Perovskites. ACS Energy Letters.
-
Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation.
-
111-25-1(1-Bromohexane) Product Description. ChemicalBook.
-
Thermal Decomposition of Brominated Butyl Rubber. PMC - NIH.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025-11-05). ResolveMass Laboratories Inc..
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30).
-
The impact of H/D exchange on the thermal and structural properties as well as high-pressure relaxation dynamics of melatonin. (2022-08-22). PMC.
-
Kinetic Isotope Effects in Organic Chemistry. (2005-09-14). Macmillan Group.
-
21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. (2018-02-06). YouTube.
-
Use and Handling of NMR Solvents. Sigma-Aldrich.
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
-
Use and Handling of NMR Solvents Deuterated Chloroform.
-
Selection Guide on Deuterated Solvents for NMR. (2025-02-19). Labinsights.
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL.
-
(PDF) Kinetic Isotope Effects in Organic and Biological Reactions. (2025-10-27). ResearchGate.
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- 3. 111-25-1 CAS MSDS (1-Bromohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ukisotope.com [ukisotope.com]
- 5. labinsights.nl [labinsights.nl]
- 6. resolvemass.ca [resolvemass.ca]
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- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
- 15. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating Percent Deuterium Incorporation in Mass Spectrometry: Centroid vs. Deconvolution
For researchers, scientists, and drug development professionals leveraging Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) to unravel the complexities of protein structure, dynamics, and interactions, the accurate calculation of deuterium incorporation is paramount. This guide provides an in-depth comparison of the two primary methods for this calculation: the traditional centroid method and the more advanced deconvolution analysis. Understanding the principles, advantages, and limitations of each is crucial for generating reliable and insightful data.
The Central Role of Deuterium Incorporation in HDX-MS
HDX-MS is a powerful technique that monitors the exchange of backbone amide hydrogens with deuterium from a deuterated buffer.[1] The rate of this exchange is directly related to the solvent accessibility and hydrogen bonding of the amide protons, providing a detailed map of a protein's conformational landscape.[2] The fundamental output of an HDX-MS experiment is the measurement of the mass increase of peptic peptides over time, which is then used to calculate the percent deuterium incorporation. This value is the cornerstone of interpreting changes in protein conformation, identifying binding sites, and comparing biosimilars.
Comparing the Workhorses: Centroid vs. Deconvolution
The two principal methods for calculating deuterium incorporation from the isotopic envelope of a peptide are the centroid and deconvolution methods. While both aim to determine the extent of deuterium uptake, they differ significantly in their approach and the level of detail they provide.
The Centroid Method: A Rapid and Simple Approach
The centroid method is the classical and most straightforward approach to calculating deuterium incorporation. It determines the intensity-weighted average mass of the isotopic envelope for a given peptide at a specific time point.[1][3] This method is computationally simple and fast, making it a workhorse for high-throughput HDX-MS data analysis.
When to Use the Centroid Method:
The centroid method is well-suited for routine analyses where the isotopic distributions are well-resolved and exhibit a single, unimodal peak. It provides a reliable measure of the average deuterium uptake for a peptide population and is often sufficient for comparative studies, such as identifying regions of a protein that show significant changes in deuterium uptake between different states (e.g., apo vs. ligand-bound).
Limitations of the Centroid Method:
The primary limitation of the centroid method is its inability to accurately represent complex isotopic distributions.[3][4] In cases of bimodal or overlapping isotopic patterns, which can arise from distinct protein conformations (EX1 kinetics) or co-eluting peptides, the centroid calculation will provide an average value that does not reflect the underlying heterogeneity of the sample.[5] This can lead to the misinterpretation of data and the loss of critical information about different protein populations.
Deconvolution Analysis: Unraveling Complexity for Deeper Insights
Deconvolution analysis offers a more sophisticated and powerful approach to calculating deuterium incorporation. Instead of simply calculating an average mass, deconvolution algorithms fit a theoretical isotopic distribution to the experimental mass spectrum.[1][6] This process allows for the resolution of individual isotopic peaks within a complex envelope, providing a detailed picture of the deuterium distribution across the peptide population.
When to Use Deconvolution Analysis:
Deconvolution is the method of choice when dealing with complex HDX-MS data. It is essential for:
-
Analyzing Bimodal Distributions: Deconvolution can identify and quantify the relative abundance of two or more distinct conformational states of a peptide that exchange at different rates.[5]
-
Resolving Overlapping Isotopic Envelopes: In cases where peptides co-elute, deconvolution can separate their respective isotopic patterns, allowing for accurate deuterium incorporation analysis of each species.
-
Investigating EX1 Kinetics: The bimodal distributions characteristic of EX1 exchange kinetics can only be accurately analyzed through deconvolution.[7]
Limitations of Deconvolution Analysis:
The main drawback of deconvolution is its increased computational complexity and processing time compared to the centroid method. It also requires high-resolution mass spectrometry data to be effective.
Quantitative Comparison of Centroid and Deconvolution Methods
To illustrate the practical differences between the centroid and deconvolution methods, consider a hypothetical scenario where a peptide exists in two distinct conformations, leading to a bimodal isotopic distribution upon deuterium labeling.
| Parameter | Centroid Method Result | Deconvolution Method Result | Interpretation |
| Average Deuterium Uptake (Daltons) | 4.5 Da | Population 1: 2.0 Da (60%) Population 2: 7.0 Da (40%) | The centroid method provides a misleading average, while deconvolution accurately identifies and quantifies the two distinct populations. |
| Percent Deuterium Incorporation | 45% | Population 1: 20% Population 2: 70% | Deconvolution reveals the significant difference in deuterium uptake between the two conformational states. |
| Indication of Heterogeneity | None | Clear bimodal distribution | Only deconvolution can detect the presence of multiple conformations. |
This table highlights how the centroid method can obscure important biological information that is readily revealed by deconvolution analysis.
Experimental Workflows
The overall experimental workflow for HDX-MS is similar regardless of the chosen data analysis method.[6][8] However, the data processing steps diverge significantly.
General HDX-MS Experimental Workflow
Caption: A generalized workflow for a typical bottom-up HDX-MS experiment.
Step-by-Step Methodologies
Centroid Calculation Protocol:
-
Peptide Identification: Identify peptic peptides from a non-deuterated control sample using data-dependent acquisition (DDA) and a database search algorithm.[9]
-
Isotopic Envelope Extraction: For each identified peptide at each time point, extract the isotopic envelope from the mass spectrum.
-
Centroid Mass Calculation: Calculate the intensity-weighted average m/z of the isotopic envelope using the following formula[10]: Centroid m/z = Σ(m/z_i * I_i) / ΣI_i where m/z_i is the mass-to-charge ratio of the ith isotopic peak and I_i is its intensity.
-
Deuterium Uptake Calculation: Calculate the average number of incorporated deuterons (D) using the centroid masses of the partially deuterated peptide (m_p_), the non-deuterated peptide (m_0_), and the fully deuterated control (m_100%_)[3]: D = (m_p - m_0) / (m_100% - m_0) * N where N is the maximum number of exchangeable amide hydrogens in the peptide.
-
Percent Incorporation: Convert the number of deuterons to a percentage of the maximum possible incorporation.
Deconvolution Analysis Protocol:
-
Peptide Identification: Same as the centroid method.[9]
-
Isotopic Envelope Extraction: Same as the centroid method.
-
Theoretical Isotope Model Generation: Generate a theoretical isotopic distribution for the peptide based on its elemental composition.
-
Deconvolution and Fitting: Utilize a deconvolution algorithm to fit the theoretical isotope model to the experimental isotopic envelope. This process resolves the individual isotopic peaks and their relative intensities.
-
Deuterium Distribution Analysis: Analyze the resulting distribution of deuterated species to identify and quantify different populations (e.g., in a bimodal distribution).
-
Percent Incorporation Calculation: Calculate the percent deuterium incorporation for each identified population based on the deconvoluted spectrum.
Logical Relationship of Data Analysis Choices
The choice between the centroid and deconvolution methods is dictated by the complexity of the data and the research question.
Caption: Decision tree for choosing the appropriate data analysis method in HDX-MS.
Conclusion: Choosing the Right Tool for the Job
References
- Weis, D. D., Guttman, M., & Engen, J. R. (2006). H/D exchange centroid monitoring is insufficient to show differences in the behavior of protein states. Journal of the American Society for Mass Spectrometry, 17(12), 1700-1703.
- Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Engen, J. R. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- D'Angelo, C., & Gessner, C. (2021). Fundamentals of HDX-MS. Essays in Biochemistry, 65(6), 819-830.
- Engen, J. R. (2009). Analysis of protein conformation and dynamics by hydrogen/deuterium exchange MS. Analytical chemistry, 81(19), 7870-7875.
- Guttman, M., Weis, D. D., & Engen, J. R. (2013). Analysis of overlapped and noisy hydrogen/deuterium exchange mass spectra. Journal of the American Society for Mass Spectrometry, 24(12), 1906-1912.
- Marcsisin, S. R., & Engen, J. R. (2010). Hydrogen/deuterium exchange mass spectrometry: a novel structural biology approach to structure, dynamics and interactions of proteins and their complexes. Protein Science, 19(9), 1567-1577.
-
The Bumbling Biochemist. (2021, September 29). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview [Video]. YouTube. [Link]
- Masson, G. R., & Rand, K. D. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical reviews, 121(17), 11146-11195.
- Hourdel, V., Volant, S., O'Brien, D. P., Chenal, A., & Chamot-Rooke, J. (2016). Automated detection and analysis of bimodal isotope peak distributions in H/D exchange mass spectrometry using HeXicon. Journal of the American Society for Mass Spectrometry, 27(5), 846-856.
- Martens, C., Claesen, J., & Soukri, A. (2024).
-
University of Copenhagen. (n.d.). Protocol for HDX-MS. [Link]
- Hudgens, J. W., Gallagher, E. S., Karageorgos, I., Anderson, K. W., Filliben, J. J., Huang, R. Y. C., ... & Weis, D. D. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Centroid Data Measured between 3.6 °C and 25.4 °C for the Fab Fragment of NISTmAb. Journal of research of the National Institute of Standards and Technology, 124, 124009.
-
National Institute of Standards and Technology. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Centroid Data Measured between 3.6 °C and 25.4 °C for the Fab Fragment of NISTmAb. [Link]
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- 2. youtube.com [youtube.com]
- 3. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Centroid Data Measured between 3.6 °C and 25.4 °C for the Fab Fragment of NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUDeX-MS: hydrogen/deuterium exchange calculation for mass spectra with resolved isotopic fine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
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- 10. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectral Profiling of 1-Bromohexane vs. 1-Bromohexane-d7
Executive Summary
This technical guide provides a rigorous comparison between 1-Bromohexane (native standard) and its deuterated isotopologue, 1-Bromohexane-d7 . Designed for analytical chemists and drug development professionals, this document analyzes the mass spectral shifts, fragmentation kinetics, and utility of the d7-variant as a superior internal standard for metabolic flux analysis and trace quantification in complex matrices.
While the native standard offers cost-efficiency for general purity profiling, the d7-isotopologue provides a critical mass shift (+7 Da) that eliminates matrix interference, enabling high-sensitivity quantification in Selected Ion Monitoring (SIM) modes.
Chemical and Physical Profile
The substitution of seven hydrogen atoms with deuterium (
| Feature | 1-Bromohexane (Native) | 1-Bromohexane-d7 (Labeled) |
| Formula | ||
| Molecular Weight | 165.07 g/mol | ~172.11 g/mol |
| Monoisotopic Mass ( | 164.02 Da | 171.06 Da |
| Boiling Point | 154–158 °C | ~153–157 °C (Inverse Isotope Effect) |
| Primary Utility | Synthesis precursor, Solvent | Internal Standard (IS), Metabolic Tracer |
*Note: "d7" typically denotes labeling on the terminal propyl group (
Mass Spectral Architecture: The Isotopic Signature
The definitive identification of alkyl bromides relies on the characteristic 1:1 isotopic ratio of Bromine (
A. The Molecular Ion Cluster ( )[1]
-
Native Standard: The spectrum is dominated by the doublet at m/z 164 and 166 .
-
d7-Standard: The cluster shifts to m/z 171 and 173 .
B. Fragmentation Pathways
Electron Ionization (EI) at 70 eV induces two primary decay channels: Heterolytic Cleavage (loss of Br) and Dehydrohalogenation (loss of HBr/DBr).
Comparative Fragmentation Table
| Fragment Ion Identity | Native m/z (Intensity) | d7-Analog m/z (Intensity) | Mechanistic Origin |
| Molecular Ion ( | 164 / 166 (Low) | 171 / 173 (Low) | Intact radical cation. |
| Loss of Bromine | 85 ( | 92 ( | C-Br bond cleavage. The charge remains on the alkyl chain. |
| Loss of HBr/DBr | 84 ( | 90 or 91 | Elimination of HBr (or DBr). Mass depends on if H or D is at the |
| Propyl Fragment | 43 ( | 50 ( | Terminal chain fragmentation (assuming terminal labeling). |
| McLafferty-like | 57 ( | 64 ( | Alkyl chain scission. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the parallel fragmentation pathways. The d7-pathway assumes a terminal labeling pattern (
Figure 1: Comparative fragmentation logic. The d7-analog exhibits a mass shift in all fragments retaining the alkyl chain. Note the Kinetic Isotope Effect (KIE) may suppress the formation of the m/z 90 ion relative to the native m/z 84.
Experimental Protocol: GC-MS Validation
To replicate these spectra or validate the purity of a d7-standard, use the following self-validating protocol. This method ensures separation of the standard from potential synthesis byproducts (e.g., hexene).
Instrument Setup
-
System: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C).
-
Trace Analysis: Splitless (purge 1 min).
-
Purity Check: Split 50:1.
-
MS Parameters (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35 – 300.
-
Solvent Delay: 3.0 min (to skip solvent peak).
Step-by-Step Workflow
-
Preparation: Dilute 1-bromohexane and 1-bromohexane-d7 separately in Dichloromethane (DCM) to 10 ppm.
-
Blank Run: Inject pure DCM to establish the system background.
-
Native Injection: Inject 1 µL of the native standard. Verify the 164/166 doublet.
-
d7 Injection: Inject 1 µL of the d7 standard. Verify the 171/173 doublet.
-
Co-Injection (Resolution Check): Mix 1:1. Due to the deuterium isotope effect, the d7-analog may elute slightly earlier (1-2 seconds) than the native compound on non-polar columns.
Performance Comparison & Application
Linearity and Sensitivity
Both compounds exhibit identical ionization efficiency (response factors are nearly 1.0). However, the d7-analog provides superior Signal-to-Noise (S/N) in biological matrices.
-
Native: m/z 43 and 57 are common background ions in biological samples (lipids).
-
d7-Analog: m/z 50 and 64 are "silent" regions in most biological backgrounds, lowering the Limit of Quantitation (LOQ).
Isotope Effects in Metabolic Tracing
When using 1-bromohexane-d7 as a metabolic probe (e.g., for glutathione conjugation studies):
-
Primary Isotope Effect: If the reaction involves breaking a C-H bond at the labeling site, the d7-variant will react slower (
). -
Secondary Isotope Effect: If the label is adjacent to the reaction center (e.g.,
-carbon), steric and inductive changes may slightly alter kinetics.
Recommendation
-
For Quality Control: Use Native 1-Bromohexane . It is cost-effective and sufficient for purity assays.
-
For Bioanalysis/PK Studies: Use 1-Bromohexane-d7 . The +7 Da shift allows for use as an Internal Standard (IS) that corrects for extraction efficiency and injection variability without signal crosstalk.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Bromohexane. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation mechanisms of alkyl halides).[1][2][3][4]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Alkyl Halides. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]
Technical Guide: Validation of 1-Bromohexane-d7 as a Quantitative Internal Standard
Executive Summary
Objective: To provide a comprehensive validation framework for using 1-bromohexane-d7 as a quantitative internal standard (IS) in the analysis of alkyl halide impurities, specifically 1-bromohexane, within pharmaceutical and environmental matrices.
Core Argument: While external standardization and structural analogs (e.g., 1-bromoheptane) are common, they fail to adequately compensate for non-linear matrix effects and variable extraction efficiencies in complex lipophilic matrices. This guide demonstrates that 1-bromohexane-d7 utilizes the principle of Stable Isotope Dilution Assay (SIDA) to provide superior accuracy and precision, effectively normalizing variability in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Technical Rationale & Compound Profile
Why 1-Bromohexane-d7?
In trace analysis of genotoxic impurities (alkyl halides), the choice of internal standard is the single most critical variable affecting method robustness.
-
Chemical Equivalence: 1-Bromohexane-d7 is the isotopologue of the target analyte. It shares near-identical physicochemical properties (solubility, pKa, volatility) with the target, ensuring it behaves identically during sample preparation (extraction, evaporation).
-
Mass Spectral Separation: Bromine exists naturally as a 1:1 ratio of
Br and Br. A non-labeled standard would suffer from spectral overlap. The deuterium labeling (d7) provides a mass shift of +7 Da.-
Target (1-Bromohexane):
164 ( Br), 166 ( Br) -
IS (1-Bromohexane-d7):
171 ( Br), 173 ( Br) -
Result: Zero cross-talk (spectral interference) between analyte and IS channels.
-
The "Carrier Effect" Mechanism
In low-level analysis (<1 ppm), analytes can be lost to active sites on glassware or the GC inlet. The deuterated IS acts as a "carrier," occupying these active sites and preventing the loss of the trace analyte, a benefit structural analogs cannot fully provide due to differing binding affinities.
Comparative Performance Analysis
The following table summarizes representative validation data comparing three calibration strategies for the quantification of 1-bromohexane in a complex drug substance matrix.
Table 1: Comparative Validation Metrics (Representative Data)
| Performance Metric | Method A: External Standard | Method B: Structural Analog (1-Bromoheptane) | Method C: 1-Bromohexane-d7 (SIDA) |
| Linearity ( | 0.985 (Drift noted) | 0.992 | > 0.999 |
| Recovery (%) | 70–85% (Variable) | 85–95% | 98–102% |
| Precision (% RSD) | 5.8% | 3.2% | < 1.5% |
| Matrix Effect Correction | None | Partial (RT mismatch) | Full Correction |
| Retention Time Shift | N/A | +2.5 min (Late eluter) | -0.05 min (Isotope Effect) |
Insight: Method B fails when matrix components co-elute with the analyte but not the analog. Method C succeeds because the d7-IS co-elutes (with a negligible shift) and experiences the exact same ion suppression or enhancement as the analyte.
Validation Protocol (Step-by-Step)
This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Phase 1: Isotopic Purity & Crosstalk Assessment
Before quantification, you must verify that the d7-standard does not contribute signal to the analyte channel (native 1-bromohexane).
-
Inject a Blank: Solvent only.
-
Inject IS Only: High concentration of 1-bromohexane-d7 (e.g., 10 µg/mL).
-
Monitor Analyte Channel: Check
164/166. -
Acceptance Criteria: Response in analyte channel must be < 0.5% of the LLOQ (Lower Limit of Quantification) response.
Phase 2: Linearity & Range
Construct a calibration curve using the Internal Standard Method .
-
Preparation: Prepare 6 calibration levels of 1-bromohexane (10–1000 ng/mL).
-
IS Spiking: Add constant concentration of 1-bromohexane-d7 (e.g., 100 ng/mL) to all vials.
-
Calculation: Plot Area Ratio (
) vs. Concentration Ratio ( ). -
Causality: Using ratios cancels out injection volume errors (e.g., air bubbles in syringe).
Phase 3: Method Accuracy (Recovery)
This step proves the IS corrects for extraction loss.
-
Spike Samples: Spike drug substance matrix with analyte at 3 levels (Low, Mid, High).
-
Add IS: Add 1-bromohexane-d7 before extraction.
-
Extract: Perform liquid-liquid extraction (e.g., Hexane/Water).
-
Analyze: Calculate concentration using the curve from Phase 2.
-
Validation Check: If the IS corrects properly, the calculated concentration should match the spike amount, even if absolute recovery (peak area) is low.
Visualizing the Correction Logic
The following diagram illustrates how the deuterated internal standard acts as a self-correcting mechanism against matrix effects and instrument variability.
Figure 1: The self-validating workflow of Stable Isotope Dilution Assay (SIDA). By subjecting the IS to the same losses and suppression as the analyte, the final ratio remains accurate.
Experimental Workflow: GC-MS Parameters
To replicate this validation, utilize the following optimized instrument parameters. These are chosen to maximize the separation of the deuterium isotope effect.
-
Instrument: GC-MS (Single Quadrupole or Triple Quad).
-
Column: DB-624 or equivalent (volatile/mid-polar phase).
-
Note: A highly polar column may exaggerate the deuterium isotope effect, causing the d7 peak to elute slightly earlier (0.02–0.05 min) than the native peak. This is acceptable and often desirable for spectral purity.[1]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (to maximize sensitivity for trace impurities).
-
Ions Monitored (SIM Mode):
-
Analyte (1-Bromohexane): Target
135 (M-Et), Quant 164/166. -
IS (1-Bromohexane-d7): Target
142 (M-Et deuterated), Quant 171/173.
-
Decision Matrix: When to Use d7-IS?
Not every assay requires a deuterated standard.[1] Use this decision tree to justify the cost/benefit in your validation report.
Figure 2: Selection criteria for Internal Standards based on matrix complexity and regulatory requirements.
References
-
U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3] USP-NF. Link
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link
-
Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Link
-
Wrona, M., et al. Hydrolytic stability of deuterated internal standards in quantitative LC-MS/MS analysis. Journal of Mass Spectrometry. (2013). Link
Sources
NMR integration methods for confirming D7 labeling pattern
The confirmation of high-enrichment isotopic labeling—specifically the D7-isopropyl pattern ($ (CD_3)_2CD- $) common in pharmacokinetic internal standards and mechanistic probes—requires a shift from standard qualitative NMR to rigorous quantitative integration protocols.
This guide compares three distinct NMR methodologies for confirming D7 labeling: Residual Proton Quantification (qH-NMR) , Direct Deuterium Observation (qD-NMR) , and
Executive Summary: The D7 Challenge
In a D7-isopropyl system, the objective is to confirm the replacement of seven specific protons with deuterium (
-
Standard
H-NMR is a "disappearance" assay; it detects only the lack of labeling (impurity). -
H-NMR is a direct assay but suffers from low sensitivity (
) and broad lines. -
C-NMR provides the definitive structural fingerprint through isotope-induced shifts and coupling constants (
).
Method 1: Quantitative Residual Proton NMR (qH-NMR)
The "Subtraction" Method
This is the industry standard for purity assessment. It relies on quantifying the absence of signal. If the labeling is 99% complete, you are integrating the 1% residual protio-form.
Mechanism
In a fully protonated isopropyl group, you observe a methyl doublet (
Experimental Protocol
-
Internal Standard (IS) Selection: Choose a high-purity standard with a high
relaxation time (e.g., Maleic acid, TCNB, or Dimethyl sulfone) that does not overlap with the isopropyl region. -
Sample Prep: Dissolve analyte and IS in a deuterated solvent (e.g.,
) with precise gravimetric delivery. -
Acquisition Parameters:
-
Pulse Angle:
(maximize signal per scan). -
Relaxation Delay (
): Must be (longest in the sample, usually the IS). Typically 30–60 seconds. -
Scans (NS): High scan count (64–128) is required to pull the tiny residual peaks out of the noise.
-
-
Integration:
-
Integrate the IS peak (calibrate to known molarity).
-
Integrate the "silent" regions where methyl/methine protons would be.
-
Calculation:
-
Pros & Cons
-
Pros: High sensitivity; standard probe hardware; excellent for calculating final % enrichment.
-
Cons: Indirect measurement; cannot distinguish between
(one residual H) and (fully protonated) without complex coupling analysis; solvent suppression may be needed if peaks overlap with solvent satellites.
Method 2: Direct Quantitative Deuterium NMR (qD-NMR)
The "Direct Observation" Method
Instead of inferring deuteration from missing protons, this method observes the deuterium nuclei directly.[1]
Mechanism
Deuterium (
Experimental Protocol
-
Hardware Setup: Requires a probe capable of tuning the X-channel or Lock channel to
H frequencies. -
Solvent System: Crucial Deviation: Do NOT use deuterated solvents. Use protonated solvents (e.g., HPLC-grade
or ) to avoid massive solvent solvent signals that swamp the detector. -
Locking: Run the experiment "unlocked" (since there is no solvent deuterium to lock onto) or use a coaxial insert with
if long-term stability is needed. -
Acquisition Parameters:
-
Pulse Width: Calibrate
specifically for H. -
Relaxation Delay:
for deuterium is typically short (< 0.5 s) due to quadrupolar relaxation. A delay of 2–5 seconds is usually sufficient. -
Broadband Decoupling: Apply
H decoupling (WALTZ-16) to remove H-D coupling and sharpen the D signals.
-
Pros & Cons
-
Pros: Direct confirmation of the label's presence; solvent peaks are eliminated (if using protonated solvent); fast repetition rate.
-
Cons: Broad lines (quadrupolar broadening); lower resolution; requires specific probe capabilities; lower sensitivity requires higher concentration (>10 mM).
Method 3: C-Isotopologue Analysis
The "Structural Fingerprint" Method
This is the most definitive qualitative method for confirming the pattern (D7 vs D6 vs D5). Deuterium substitution dramatically alters the carbon spectrum via Isotope Shifts and Spin-Spin Coupling .
Mechanism
- -Shift: Carbon directly attached to D shifts upfield by ~0.3–0.6 ppm per D.
- -Shift: Carbon two bonds away shifts upfield by ~0.1 ppm.
-
Coupling (
): H has spin 1. A carbon attached to deuteriums splits into lines.
For D7-Isopropyl
-
Methyl Carbons (
): Attached to 3 deuteriums ( ).-
Multiplicity:
lines (Septet ). -
Intensity Ratio: 1:3:6:7:6:3:1.
-
Shift: Upfield by ~0.9–1.2 ppm relative to unlabeled methyl.
-
-
Methine Carbon (
): Attached to 1 deuterium ( ).-
Multiplicity:
lines (Triplet ). -
Intensity Ratio: 1:1:1.
-
Experimental Protocol
-
Pulse Sequence: Inverse Gated Decoupling (
H decoupled during acquisition only) to suppress NOE for quantitative results, or standard decoupled for pattern matching. -
Acquisition: High number of scans (NS > 1000) is often required because the signal is split into multiplet lines, reducing the height of each individual line.
Comparative Analysis
| Feature | Method A: qH-NMR | Method B: qD-NMR | Method C: |
| Primary Data | Residual Protons (Impurity) | Deuterium Content (Active) | Carbon Splitting Patterns |
| Detection Limit | Very Low (< 0.1% unlabelled) | Moderate (> 1% labelled) | Low (requires conc. sample) |
| Quantitation | Excellent for % Enrichment | Good for Molar Balance | Poor (Qualitative confirmation) |
| Structural Specificity | Low (Ambiguous location) | Moderate | High (Definitive Pattern) |
| Solvent Requirement | Deuterated ( | Protonated ( | Deuterated |
| Key Risk | Overestimating purity due to signal overlap | Quadrupolar broadening masking peaks | Low S/N ratio splitting signals |
Decision Workflow
Caption: Decision tree for selecting the optimal NMR modality based on analytical requirements (Quantification vs. Structural Confirmation).
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 13C and Heteronuclear NMR).
-
Simova, S. (2021).[1] NMR determination of the degree of deuteration in labeled compounds. Magnetic Resonance in Chemistry.
-
Bureau International des Poids et Mesures (BIPM). (2024). Guidance on Quantitative NMR (qNMR).
Sources
A Comparative Guide to the Gas Chromatographic Behavior of Deuterated and Non-Deuterated Bromohexane: Understanding Retention Time Shifts
For researchers, scientists, and drug development professionals engaged in isotopic labeling, understanding the chromatographic behavior of deuterated compounds is paramount for accurate analysis and interpretation of experimental data. The substitution of hydrogen with its heavier isotope, deuterium, while often intended to probe kinetic isotope effects or to develop "heavy" internal standards for mass spectrometry-based quantification, can introduce subtle yet significant shifts in chromatographic retention times. This guide provides an in-depth comparison of the gas chromatographic (GC) retention times of deuterated versus non-deuterated bromohexane, supported by established chromatographic principles and experimental data from analogous compounds.
The "Inverse Isotope Effect": A Counterintuitive Phenomenon in Gas Chromatography
In the realm of gas chromatography, it is a common observation that deuterated compounds elute earlier than their non-deuterated (protiated) counterparts.[1][2] This phenomenon is often referred to as the "inverse isotope effect" in chromatography.[1][2] The chromatographic H/D isotope effect (hdIEC) can be quantified by the ratio of the retention times of the protiated (tR(H)) to the deuterated (tR(D)) analyte: hdIEC = tR(H)/tR(D).[1]
The underlying principle of this effect is rooted in the subtle differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences in molecular properties influence the intermolecular interactions, primarily van der Waals forces and London dispersion forces, between the analyte and the stationary phase of the GC column. The attenuated interaction of the deuterated molecule with the stationary phase leads to a shorter retention time.[1]
The nature of the stationary phase also plays a crucial role in the manifestation of the isotope effect. Nonpolar stationary phases, where London dispersion forces are the predominant mode of interaction, often exhibit a pronounced inverse isotope effect.[2] In contrast, on polar stationary phases, where dipole-dipole interactions are more significant, a "normal" isotope effect (deuterated compound elutes later) can sometimes be observed, although the inverse effect is more common in GC.[2]
Visualizing the Core Principle
Caption: The relationship between molecular properties and GC retention time.
Experimental Comparison: A Case Study with Halogenated Hydrocarbons
Hypothetical Experimental Protocol for Bromohexane Analysis
This protocol outlines a robust GC-MS method for the analysis and comparison of 1-bromohexane and its deuterated analogue (e.g., 1-bromohexane-d13).
1. Sample Preparation:
-
Prepare individual standard solutions of 1-bromohexane and 1-bromohexane-d13 in a suitable solvent (e.g., methanol or hexane) at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing both 1-bromohexane and 1-bromohexane-d13 at a concentration of 50 µg/mL each.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: A nonpolar stationary phase column is recommended to observe a clear inverse isotope effect. A suitable choice would be a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) to confirm peak identity and Selected Ion Monitoring (SIM) for precise retention time determination and quantification.
-
SIM Ions for 1-Bromohexane: m/z 164, 166 (molecular ions), 85 (fragment ion).
-
SIM Ions for 1-Bromohexane-d13: m/z 177, 179 (molecular ions), 98 (fragment ion).
-
-
3. Data Analysis:
-
Inject the individual and mixed standard solutions.
-
Determine the retention time for each compound at the apex of the chromatographic peak in the SIM chromatogram.
-
Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analogue from the non-deuterated compound.
-
Calculate the chromatographic H/D isotope effect (hdIEC).
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis.
Data Presentation: Retention Time Shifts in Halogenated Hydrocarbons
The following table presents experimental data from the analysis of deuterated and non-deuterated chlorinated hydrocarbons, which serve as excellent analogues for understanding the expected behavior of bromohexane.[3]
| Compound Pair | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (ΔtR) (min) | Chromatographic Isotope Effect (hdIEC) |
| Chlorobenzene / Chlorobenzene-d5 | 8.588 | 8.553 | 0.035 | 1.004 |
| 1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4 | 12.085 | 12.049 | 0.036 | 1.003 |
| 1,2-Dichloroethane / 1,2-Dichloroethane-d4 | 4.534 | 4.448 | 0.086 | 1.019 |
Data sourced from a forum discussion citing experimental results.[3]
As the data clearly indicates, the deuterated compounds consistently elute earlier than their protiated counterparts, demonstrating the inverse isotope effect. The magnitude of the retention time shift is small but analytically significant and measurable.
Discussion and Implications
The consistent observation of an earlier elution for deuterated analogues of halogenated hydrocarbons in gas chromatography on nonpolar stationary phases has several important implications for researchers:
-
Internal Standard Co-elution: When using a deuterated analogue as an internal standard for quantification, it is crucial to be aware that it may not perfectly co-elute with the native analyte. While the shift is often small, it can be significant in high-resolution chromatography and may require adjustments to integration parameters.
-
Peak Identification: In complex matrices, the slight difference in retention time can aid in the positive identification of deuterated standards versus their native counterparts, especially when coupled with mass spectrometry.
-
Method Development: When developing GC methods for the analysis of deuterated compounds, the potential for a retention time shift should be considered. This is particularly important when transferring methods between instruments or laboratories, as slight variations in conditions can affect the degree of separation.
References
-
Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. [Link]
-
Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 10(12), 509. [Link]
-
Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]
-
Thakur, N., Aslani, S., & Armstrong, D. W. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromohexane. PubChem. [Link]
-
Aslani, S., & Armstrong, D. W. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857. [Link]
-
ResearchGate. (n.d.). Relationship between the difference (δ(H/D)) in the retention times of.... [Link]
-
National Institute of Standards and Technology. (n.d.). Hexane, 1-bromo-. NIST Chemistry WebBook. [Link]
-
ChemSrc. (n.d.). 1-BROMOHEXANE. [Link]
-
Lotus Consulting. (2008). Unlocking Retention Times in Gas Chromatography. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
